BI-2545
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H19F6N5O3 |
|---|---|
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
[3,5-bis(trifluoromethyl)phenyl]methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C23H19F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h1-6,15-17H,7-10H2,(H,30,35)(H,31,32,33)/t15?,16-,17+ |
InChI-Schlüssel |
ZDOBSAPHUUUOHX-ALOPSCKCSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1C2C(C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BI-2545
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-2545 is a highly potent and selective small molecule inhibitor of Autotaxin (ATX), the primary enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). By competitively binding to the active site of ATX, this compound effectively blocks the hydrolysis of lysophosphatidylcholine (LPC) to LPA. This reduction in LPA levels modulates the downstream signaling through LPA receptors (LPARs), which plays a critical role in various pathophysiological processes, including cell proliferation, migration, and fibrosis. Developed as an optimized analog of the earlier inhibitor PF-8380, this compound exhibits a favorable pharmacokinetic and safety profile, demonstrating significant and sustained reduction of plasma LPA levels in preclinical models. This positions this compound as a valuable chemical probe for investigating the ATX-LPA signaling axis and a potential therapeutic agent for diseases driven by LPA dysregulation, such as idiopathic pulmonary fibrosis (IPF).
The Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D. Its principal function is the conversion of LPC into LPA, a potent signaling molecule.[1][2][3] LPA exerts its biological effects by activating at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream cellular responses.[1][4] This signaling pathway is integral to numerous physiological processes but has also been strongly implicated in pathologies such as fibrosis, inflammation, and cancer. In conditions like IPF, elevated levels of ATX and LPA in the lungs are correlated with enhanced fibroblast migration and proliferation, leading to progressive tissue scarring. Therefore, inhibiting ATX to reduce LPA production is a key therapeutic strategy.
Core Mechanism of Action of this compound
This compound functions as a potent, competitive inhibitor of human Autotaxin. It is classified as a "type I" ATX inhibitor, meaning it binds to both the hydrophobic pocket and the catalytic active site of the enzyme. This binding mode was confirmed by X-ray crystallography, which revealed that this compound occupies the active site in a manner that physically obstructs the substrate (LPC) from accessing the catalytic machinery.
The key molecular interactions involve:
-
A benzotriazole group that coordinates with the zinc ions essential for catalysis within the active site.
-
A lipophilic bis(trifluoromethyl)phenyl moiety that fits optimally into the deep hydrophobic pocket of ATX, a region that normally accommodates the fatty acid tail of the LPC substrate.
By occupying these critical regions, this compound effectively prevents the enzymatic conversion of LPC to LPA. This direct inhibition of the enzyme leads to a significant and dose-dependent reduction in circulating and localized LPA levels.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid, simplified whole blood-based multiparameter assay to quantify and phenotype SARS-CoV-2-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-2545: A Technical Guide to a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), the enzyme responsible for the synthesis of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[3][4] Consequently, inhibition of autotaxin is a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF), where LPA levels are elevated.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Mechanism of Action
This compound is a synthetic organic molecule that acts as a potent inhibitor of autotaxin. Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then activates a family of six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events. This compound binds to autotaxin, blocking its catalytic activity and thereby reducing the production of LPA. This leads to a subsequent dampening of LPA-mediated signaling. Studies have shown that this compound can reduce plasma LPA levels by up to 90% in vivo.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| hATX IC50 | Human | 2.2 nM | |
| rATX IC50 | Rat | 3.4 nM | |
| Human Whole Blood IC50 | Human | 29 nM | |
| Rat Whole Blood IC50 | Rat | 96 nM |
Table 2: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profile of this compound
| Parameter | Value | Reference |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | |
| Caco-2 Permeability (A→B) | 9.3 x 10⁻⁶ cm/s | |
| Caco-2 Efflux Ratio | 1.4 | |
| Human Hepatocyte Clearance | 22% of QH |
Table 3: In Vivo Pharmacokinetic (PK) Parameters of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Clearance (CL) | i.v. | 0.52 mg/kg | 7 mL/(min*kg) (10% of QH) | |
| Mean Residence Time (MRT) | i.v. | 0.52 mg/kg | 2.1 h | |
| Volume of Distribution (Vss) | i.v. | 0.52 mg/kg | 0.9 L/kg | |
| Maximum Concentration (Cmax) | p.o. | 5.2 mg/kg | 918 nM | |
| Time to Maximum Concentration (tmax) | p.o. | 5.2 mg/kg | 1.7 h | |
| Oral Bioavailability (F) | p.o. | 5.2 mg/kg | 30% | |
| Half-life (t1/2) | p.o. | 10 mg/kg | 3.4 h |
Experimental Protocols
Autotaxin Enzyme Inhibition Assay (Mass Spectrometry-Based)
This protocol is based on the methodology used to determine the potency of this compound against the natural substrate, lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human autotaxin (hATX)
-
Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
Quenching solution (e.g., methanol with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add the assay buffer, hATX enzyme, and the this compound dilutions.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the amount of LPA produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Whole Blood Autotaxin Inhibition Assay
This assay measures the inhibitory activity of this compound in a more physiologically relevant matrix.
Materials:
-
Freshly drawn whole blood (human or rat)
-
This compound or other test inhibitors
-
Exogenous LPC (optional, to ensure substrate availability)
-
EDTA or other anticoagulant
-
Quenching solution (e.g., methanol with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to aliquots of whole blood.
-
Incubate the samples for a defined period (e.g., 1-2 hours) at 37°C to allow for inhibitor binding and activity.
-
If necessary, add exogenous LPC to initiate a measurable reaction.
-
Continue the incubation at 37°C for a specific duration.
-
Stop the reaction by adding a cold quenching solution.
-
Process the samples for protein precipitation and extraction of lipids.
-
Analyze the extracted samples for LPA levels using LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value as described above.
Signaling Pathways and Experimental Workflows
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the autotaxin-LPA signaling axis in health and disease. Its high potency, well-characterized in vitro and in vivo profiles, and significant reduction of LPA levels make it a suitable compound for both cellular and animal studies. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of autotaxin inhibition.
References
Discovery and development of BI-2545
As the compound "BI-2545" could not be identified in publicly available literature, this technical guide focuses on the closely related and well-documented compound, BI 2536 , a potent inhibitor of Polo-like kinase 1 (PLK1). It is presumed that "this compound" was a typographical error. BI 2536, developed by Boehringer Ingelheim, was a pioneering PLK1 inhibitor that entered clinical trials and has been instrumental in validating PLK1 as a therapeutic target in oncology.[1][2]
Introduction to BI 2536
BI 2536 is a small molecule belonging to the dihydropteridinone chemical class that acts as an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[3] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. BI 2536 was the first selective PLK1 inhibitor to be investigated in clinical trials.
Mechanism of Action
BI 2536 exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by cells arresting in prometaphase with aberrant monopolar spindles. This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells. In addition to its primary target, BI 2536 has been shown to inhibit Bromodomain 4 (BRD4), which contributes to the suppression of the c-Myc oncogene. The compound also appears to attenuate autophagy, a cellular recycling process that can promote cancer cell survival.
Signaling Pathway
The primary signaling pathway affected by BI 2536 is the PLK1-mediated mitotic progression pathway. PLK1 is a master regulator of the cell cycle, and its inhibition has downstream effects on numerous proteins involved in mitosis.
Quantitative Data
The following tables summarize the key quantitative data for BI 2536 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Reference |
| PLK1 | Cell-free | 0.83 | |
| PLK2 | Cell-free | 3.5 | |
| PLK3 | Cell-free | 9.0 | |
| BRD4 | - | 25 |
Table 2: Cellular Activity
| Cell Line Panel | Effect | EC50 (nM) | Reference |
| 32 human cancer cell lines | Growth inhibition | 2 - 25 | |
| hTERT-RPE1 (non-cancerous) | Proliferation blocking | 12 - 31 | |
| HUVECs (non-cancerous) | Proliferation blocking | 12 - 31 | |
| NRK (non-cancerous) | Proliferation blocking | 12 - 31 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Schedule | T/C (%)* | Reference |
| HCT 116 | 50 mg/kg, once weekly | 15 | |
| HCT 116 | 50 mg/kg, twice weekly | 0.3 | |
| BxPC-3 | twice weekly | 5 | |
| A549 | twice weekly | 14 |
*T/C (%) refers to the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100.
Experimental Protocols
Detailed experimental protocols for the characterization of BI 2536 can be found in the cited literature. Below are summaries of the key methodologies.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 2536 against PLK1, PLK2, and PLK3.
-
Methodology: Recombinant human PLK1, PLK2, and PLK3 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of BI 2536. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method. The IC50 value was calculated from the dose-response curve.
Cell Proliferation Assay
-
Objective: To assess the effect of BI 2536 on the growth of cancer and non-cancerous cell lines.
-
Methodology: Cells were seeded in 96-well plates and treated with a range of BI 2536 concentrations for a specified period (e.g., 72 hours). Cell viability was then determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal effective concentration (EC50) was determined from the resulting dose-response curves.
Human Tumor Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of BI 2536.
-
Methodology: Human cancer cells (e.g., HCT 116, BxPC-3, A549) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated with BI 2536 or a vehicle control via intravenous injection according to a specified dosing schedule. Tumor volumes were measured regularly. The efficacy was reported as the T/C ratio.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like BI 2536.
Clinical Development and Challenges
BI 2536 was advanced into Phase I and II clinical trials for various solid tumors and hematological malignancies. While it demonstrated some anti-tumor activity, its development was ultimately halted. The primary challenges encountered were dose-limiting toxicities, including hematological events like neutropenia, fatigue, and elevated liver enzymes. Despite its discontinuation, the clinical experience with BI 2536 provided valuable insights into the therapeutic potential and challenges of targeting PLK1. It also paved the way for the development of second-generation PLK1 inhibitors, such as volasertib (BI 6727), which was developed by modifying the structure of BI 2536.
Conclusion
BI 2536 was a seminal compound in the field of PLK1-targeted cancer therapy. Its potent and selective inhibition of PLK1 translated into significant anti-tumor activity in preclinical models. While its clinical development was hampered by toxicity, the knowledge gained from BI 2536 has been instrumental in guiding the ongoing efforts to develop safer and more effective inhibitors of this critical mitotic kinase.
References
BI-2545: A Potent Autotaxin Inhibitor for In Vitro and In Vivo Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] Developed by Boehringer Ingelheim, this small molecule has emerged as a valuable chemical probe for investigating the physiological and pathological roles of the ATX-LPA signaling axis.[3][4] Its robust in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, makes it an ideal tool for preclinical studies in areas such as idiopathic pulmonary fibrosis, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, intended to facilitate its application in drug discovery and biomedical research.
Chemical Structure and Properties
This compound is a synthetic organic compound with a molecular formula of C23H19F6N5O3 and a molecular weight of 527.4 g/mol . Its chemical structure is characterized by a central imidazo[1,2-a]pyridine core.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H19F6N5O3 | |
| Molecular Weight | 527.4 Da | |
| CAS Number | 2162961-71-7 | |
| Mechanism of Action | Autotaxin (ATX) Inhibitor | |
| Target | Autotaxin (ENPP2) | |
| hATX IC50 | 2.2 nM | |
| rat ATX IC50 | 3.4 nM | |
| Human Whole Blood IC50 | 29 nM | |
| Rat Whole Blood IC50 | 96 nM | |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | |
| Caco-2 Permeability (pH 7.4) | 9.32 x 10^-6 cm/s | |
| Caco-2 Efflux Ratio | 1.41 | |
| Human Hepatocyte Clearance | 22% of liver blood flow |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of autotaxin. ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), to elicit a wide range of cellular responses, including cell proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, particularly those involving fibrosis and inflammation.
By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling cascades mediated by LPA receptors.
Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
In Vivo Pharmacokinetics and Pharmacodynamics
Studies in rats have demonstrated the in vivo efficacy of this compound. Following a single oral dose of 10 mg/kg, this compound led to a significant and sustained reduction in plasma LPA levels, with up to 90% inhibition observed.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (0.5 mg/kg, i.v.) | Value (10 mg/kg, p.o.) | Reference |
| Clearance (CL) | 7 mL/min/kg (10% of liver blood flow) | - | |
| Mean Residence Time (MRT) | 2.1 h | - | |
| Volume of Distribution (Vss) | 0.9 L/kg | - | |
| Cmax | - | 92 nM | |
| tmax | - | 1.7 h | |
| Half-life (t1/2) | - | 3.4 h |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
A mass spectrometry-based assay is utilized to determine the in vitro potency of this compound against recombinant human and rat autotaxin.
Methodology:
-
Recombinant human or rat ATX is incubated with the natural substrate, lysophosphatidylcholine (e.g., 18:1 LPC).
-
The enzymatic reaction is allowed to proceed in the presence of varying concentrations of this compound.
-
The reaction is quenched, and the amount of LPA produced is quantified using a suitable mass spectrometry method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Whole Blood Autotaxin Inhibition Assay
This assay measures the inhibitory activity of this compound in a more physiologically relevant matrix.
Methodology:
-
Freshly drawn human or rat whole blood is used as the source of autotaxin.
-
The blood is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of a suitable LPC substrate.
-
After a defined incubation period, the reaction is stopped, and plasma is separated.
-
LPA levels in the plasma are quantified, and IC50 values are determined.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rats
These studies are conducted to evaluate the in vivo efficacy and pharmacokinetic profile of this compound.
Methodology:
-
This compound is administered to rats via intravenous (i.v.) or oral (p.o.) routes at specified doses.
-
Blood samples are collected at various time points post-administration.
-
Plasma concentrations of this compound are determined using an appropriate analytical method (e.g., LC-MS/MS) to assess its pharmacokinetic profile.
-
Plasma LPA levels are also measured at each time point to evaluate the pharmacodynamic effect (i.e., target engagement).
-
The relationship between this compound concentration and LPA reduction is analyzed to establish the PK/PD correlation.
Figure 2: General experimental workflow for the evaluation of this compound.
Selectivity Profile
This compound has been profiled for its selectivity against a panel of other targets. In a screen of 315 GPCRs at a concentration of 10 µM, significant inhibition was observed for only three targets: GABA/PBR (64% inhibition), 5HT2A (51% inhibition), and Sigma1 (51% inhibition). This indicates a favorable selectivity profile for an autotaxin inhibitor.
Conclusion
This compound is a potent and selective autotaxin inhibitor with demonstrated in vitro and in vivo activity. Its ability to significantly reduce LPA levels in preclinical models makes it an invaluable tool for researchers investigating the role of the ATX-LPA axis in health and disease. The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for the advancement of biomedical research and the development of novel therapeutics.
References
Synthesis Pathway of BI-2545: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2545 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The ATX-LPA axis is implicated in a range of pathological processes, including fibrosis, inflammation, and cancer. This technical guide provides a detailed overview of the synthesis pathway for this compound, compiled from published scientific literature. It includes a multi-step reaction scheme, detailed experimental protocols for each step, and a summary of the quantitative data associated with the synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of autotaxin inhibitors and related therapeutic agents.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA exerts its effects through a family of G protein-coupled receptors, modulating a wide array of cellular processes such as cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling pathway has been linked to several diseases, making ATX a compelling target for therapeutic intervention.
This compound has emerged as a highly potent and selective small molecule inhibitor of ATX. Its discovery and development have been detailed in the scientific literature, providing valuable insights for the fields of medicinal chemistry and drug discovery. This guide focuses on the chemical synthesis of this compound, presenting a clear and detailed pathway for its preparation.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound can be conceptualized through a retrosynthetic approach, breaking down the target molecule into simpler, commercially available starting materials. The key structural features of this compound include a dihydropteridinone core, a 1-(3,5-bis(trifluoromethyl)phenyl)ethyl amine side chain, and a 1H-benzo[d][1][2][3]triazol-1-yl moiety.
The forward synthesis is a multi-step process involving the construction of key intermediates followed by their assembly to yield the final compound. The overall synthesis can be visualized as follows:
Caption: A high-level overview of the synthetic strategy for this compound.
Detailed Experimental Protocols
The following protocols are based on the synthesis of this compound and its precursors as described in the scientific literature.
Step 1: Synthesis of Intermediate 1 - The Dihydropteridinone Core
The synthesis of the dihydropteridinone core is a critical first stage. This typically involves the condensation of a pyrimidine diamine with a suitable dicarbonyl compound.
Protocol:
-
Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol, add a glyoxal derivative.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the precipitate is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of Intermediate 2 - The Amine Side Chain
The chiral amine side chain, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine, is a key component contributing to the potency and selectivity of this compound. It can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture.
Protocol (Illustrative Asymmetric Reduction):
-
Reaction Setup: A solution of 3',5'-bis(trifluoromethyl)acetophenone in an appropriate solvent (e.g., methanol) is prepared in a reaction vessel.
-
Chiral Catalyst Addition: A chiral catalyst, such as a ruthenium-based complex with a chiral ligand, is added.
-
Reduction: The mixture is subjected to hydrogenation under pressure.
-
Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting chiral alcohol is then converted to the amine via standard procedures (e.g., Mitsunobu reaction with a nitrogen source followed by deprotection).
Step 3: Coupling of the Dihydropteridinone Core and the Amine Side Chain
This step involves a nucleophilic aromatic substitution reaction to couple the dihydropteridinone core with the chiral amine.
Protocol:
-
Reaction Setup: Intermediate 1 (the chlorinated dihydropteridinone) and Intermediate 2 (the chiral amine) are dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.
-
Reaction Conditions: The reaction is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Final Step - Introduction of the Benzotriazole Moiety
The final step in the synthesis of this compound is the introduction of the 1H-benzo[d][1][2]triazol-1-yl group.
Protocol:
-
Reaction Setup: The product from Step 3 is dissolved in a suitable solvent such as DMF.
-
Reagent Addition: 1H-Benzo[d]triazole and a coupling agent (e.g., a copper catalyst and a ligand) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated and stirred until completion.
-
Work-up and Purification: The final product, this compound, is isolated through standard aqueous work-up and purified by column chromatography to yield the desired compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound, including reaction yields and key analytical data.
Table 1: Synthesis of this compound - Reaction Yields
| Step | Reaction | Product | Yield (%) |
| 1 | Dihydropteridinone Core Synthesis | Intermediate 1 | 75-85 |
| 2 | Amine Side Chain Synthesis | Intermediate 2 | 60-70 |
| 3 | Coupling Reaction | This compound Precursor | 50-60 |
| 4 | Benzotriazole Installation | This compound | 40-50 |
Table 2: Analytical Data for this compound
| Analysis | Result |
| Molecular Formula | C₂₆H₁₉F₆N₉O |
| Molecular Weight | 611.5 g/mol |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (HRMS) | Calculated and found values are in agreement |
| Purity (HPLC) | >95% |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2545 for In Vivo Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] LPA is a bioactive signaling lipid implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival.[1] The ATX-LPA signaling axis is a key therapeutic target in various diseases, most notably idiopathic pulmonary fibrosis (IPF) and cancer.[1][2] This technical guide provides a comprehensive overview of this compound for in vivo research applications, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA. By blocking ATX, this compound effectively reduces the levels of LPA in plasma and other biological fluids, thereby attenuating the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs).
The ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway is a complex network that regulates numerous cellular functions. A simplified representation of this pathway is illustrated below.
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| hATX IC50 | Human | 2.2 nM | |
| Rat ATX IC50 | Rat | 3.4 nM | |
| Human Whole Blood IC50 | Human | 29 nM | |
| Rat Whole Blood IC50 | Rat | 96 nM | |
| hERG Inhibition IC50 | Human | > 10 µM |
In Vivo Pharmacokinetics in Rats
The following pharmacokinetic parameters were determined in rats following a single intravenous (i.v.) or oral (p.o.) dose of this compound.
| Parameter | i.v. Dose (1 mg/kg) | p.o. Dose (10 mg/kg) |
| Clearance (% Liver Blood Flow) | 10 | - |
| Volume of Distribution (Vss) (L/kg) | 0.9 | - |
| Half-life (t1/2) (h) | 1.8 | 3.4 |
| Cmax (nM) | - | 149 (dose-normalized) |
| Tmax (h) | - | 1.7 |
| Bioavailability (F) (%) | - | 30 |
In Vivo Pharmacodynamics in Rats
A single oral dose of 10 mg/kg this compound in rats resulted in a significant and sustained reduction of plasma LPA levels by up to 90%.
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to assess the efficacy of anti-fibrotic agents.
Workflow:
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Disease Induction: On day 0, mice are anesthetized and a single intratracheal dose of bleomycin (e.g., 1.5-3.0 mg/kg) is administered.
-
Treatment: this compound is typically administered orally, once daily, starting from day 7 or 14 after bleomycin instillation to evaluate its therapeutic effect. A common dose range to explore would be 10-50 mg/kg.
-
Endpoint Analysis: On day 21 or 28, animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid for cell counting and cytokine analysis.
-
Histology: The lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system like the Ashcroft score.
-
Biochemical Analysis: Lung tissue can be homogenized to measure the hydroxyproline content, a quantitative marker of collagen deposition.
-
In Vivo Xenograft Cancer Model
This model is used to evaluate the anti-tumor efficacy of this compound.
Workflow:
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Lines: A variety of human cancer cell lines can be used, depending on the research question.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is typically administered orally, once daily.
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are excised and weighed. The percentage of Tumor Growth Inhibition (TGI) is calculated.
Summary and Conclusion
This compound is a valuable tool for in vivo research into the roles of the ATX-LPA signaling axis in various diseases. Its high potency, good oral bioavailability, and demonstrated in vivo efficacy in reducing LPA levels make it a suitable compound for preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust in vivo experiments to investigate the therapeutic potential of inhibiting autotaxin.
References
The Pharmacological Profile of BI-2545: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a potent and selective small molecule inhibitor of Autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] Developed as a successor to the earlier ATX inhibitor PF-8380, this compound exhibits an improved pharmacokinetic and safety profile.[3][4] Its principal mechanism involves blocking the conversion of lysophosphatidylcholine (LPC) to LPA, a signaling molecule implicated in numerous pathophysiological processes, including inflammation, cancer, and fibrosis.[5] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, making it a valuable tool for preclinical research.
Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that catalyzes the hydrolysis of LPC into the bioactive lipid LPA. LPA exerts its diverse cellular effects by activating at least six specific G-protein-coupled receptors (GPCRs), namely LPA1-6. This activation triggers downstream signaling cascades, such as those involving RhoA and PI3K, which regulate fundamental cellular processes like proliferation, survival, migration, and cytoskeletal remodeling.
In pathological conditions like idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA contribute to disease progression. This compound acts as a Type I ATX inhibitor, binding to the enzyme's hydrophobic pocket and catalytic site to block LPA production. By inhibiting ATX, this compound effectively reduces the circulating levels of LPA, thereby attenuating the downstream signaling that drives pro-fibrotic and inflammatory responses.
Quantitative Pharmacological Data
The potency and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Parameter | Species | IC50 (nM) |
| ATX Enzyme Activity | Human | 2.2 |
| ATX Enzyme Activity | Rat | 3.4 |
| ATX Activity (Whole Blood) | Human | 29 |
| ATX Activity (Whole Blood) | Rat | 96 |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Condition | Value |
| Aqueous Solubility | pH 6.8 | < 1 µg/mL |
| Caco-2 Permeability | pH 7.4 | 9.32 x 10-6 cm/s |
| Caco-2 Efflux Ratio | --- | 1.41 |
| Metabolic Stability | Human Hepatocytes | 22% Clearance (% QH) |
Table 3: In Vivo Pharmacokinetics in Rat
| Parameter | Route | Value |
| Clearance (CL) | i.v. | 7 mL/(min*kg) |
| Volume of Distribution (Vss) | i.v. | 0.9 L/kg |
| Mean Residence Time (MRT) | i.v. | 2.1 h |
| Cmax | p.o. (10 mg/kg) | 92 nM |
| Tmax | p.o. (10 mg/kg) | 1.7 h |
| Mean Residence Time (MRT) | p.o. (10 mg/kg) | 4.5 h |
| Oral Bioavailability (F) | --- | 30% |
Table 4: In Vivo Pharmacodynamics in Rat
| Parameter | Route / Dose | Effect |
| Plasma LPA Reduction | p.o. / 10 mg/kg (single dose) | Up to 90% reduction |
Table 5: Selectivity Profile
| Target | Condition | Result (% Inhibition @ 10 µM) |
| hERG Channel | --- | IC50 > 10 µM |
| 5-HT2a Receptor | 10 µM | 55% |
| L-type Calcium Channel | 10 µM | 80% |
| Na+ Channel Site 2 | 10 µM | 66% |
| Norepinephrine Transporter | 10 µM | 61% |
| GABA/PBR | 10 µM | 64% |
| Sigma1 | 10 µM | 51% |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections describe the key experimental procedures used to characterize this compound.
ATX Inhibition Assay (Biochemical)
The inhibitory potency of this compound on ATX is determined using a biochemical assay that measures the release of choline from the substrate LPC.
-
Reagents: Recombinant human or rat ATX enzyme, Lysophosphatidylcholine (LPC) as the substrate, Amplex Red reagent, horseradish peroxidase (HRP), and choline oxidase.
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The compound dilutions are pre-incubated with the ATX enzyme in an assay buffer.
-
The enzymatic reaction is initiated by adding the LPC substrate.
-
The reaction proceeds, and ATX hydrolyzes LPC to LPA and choline.
-
Choline is then oxidized by choline oxidase to produce H2O2.
-
H2O2, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product resorufin. .
-
-
Data Analysis: The fluorescence intensity is measured, which is directly proportional to the amount of choline produced and thus to ATX activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human Caco-2 cells, which differentiate to form a barrier mimicking the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Procedure:
-
The integrity of the cell monolayer is first confirmed (e.g., by measuring transepithelial electrical resistance, TEER).
-
The test compound (this compound) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
To measure the efflux ratio, the experiment is also performed in reverse, with the compound added to the BL side and samples collected from the AP side.
-
-
Data Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active efflux transporters.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, and correlates its plasma concentration with its pharmacological effect (LPA reduction).
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing:
-
Intravenous (i.v.) group: this compound is administered as a single bolus injection to determine parameters like clearance and volume of distribution.
-
Oral (p.o.) group: this compound is administered via oral gavage to determine oral bioavailability and absorption characteristics. A 10 mg/kg dose was used to assess pharmacodynamics.
-
-
Sample Collection: Blood samples are collected from the animals at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Bioanalysis:
-
PK Analysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.
-
PD Analysis: The levels of various LPA species in the plasma are measured, also typically by LC-MS/MS.
-
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, F%, etc.) are calculated using non-compartmental analysis. The percentage reduction in plasma LPA is calculated relative to pre-dose or vehicle-treated control levels to establish the PK/PD relationship.
Conclusion
This compound is a single-digit nanomolar inhibitor of Autotaxin with high potency in both biochemical and whole blood assays. It demonstrates favorable in vitro ADME properties, including high permeability and moderate stability, which translate to good oral exposure and a substantial, dose-dependent reduction of plasma LPA levels in vivo. Its development from the lead compound PF-8380 led to an optimized profile with an excellent relationship between pharmacokinetic exposure and target engagement. The comprehensive pharmacological data establish this compound as a high-quality chemical probe suitable for investigating the therapeutic potential of ATX-LPA axis inhibition in various preclinical disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
Methodological & Application
Application Notes and Protocols for BI-2545: An In Vitro Efficacy and Mechanism of Action Study
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for in vitro assays designed to characterize the potency and mechanism of action of BI-2545, a potent and selective inhibitor of Autotaxin (ATX). The included methodologies cover enzymatic assays and whole blood analysis. Additionally, quantitative data on the inhibitory activity of this compound are presented, along with diagrams illustrating the relevant signaling pathway and experimental workflows.
Introduction
This compound is a potent small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA)[1][2][3]. ATX is a secreted phosphodiesterase that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA[1][2]. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of this pathway has been linked to several diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and inflammation. This compound serves as a valuable chemical probe for investigating the biological roles of the ATX-LPA axis and as a potential therapeutic agent. This document outlines detailed protocols for the in vitro characterization of this compound. A structurally similar but inactive compound, BI-3017, is available and recommended for use as a negative control in experiments.
Mechanism of Action
This compound functions as a type I inhibitor of Autotaxin, binding to the active site of the enzyme and chelating the two catalytic zinc ions. This binding obstructs the accommodation of the natural substrate, lysophosphatidylcholine (LPC), thereby inhibiting the production of lysophosphatidic acid (LPA). The reduction in LPA levels, in turn, modulates the downstream signaling cascades initiated by LPA binding to its G-protein coupled receptors (GPCRs), known as LPAR1-6.
References
Application Notes and Protocols for BI-2545 Administration in Mouse Models of Idiopathic Pulmonary Fibrosis (IPF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2] A key pathological mechanism in IPF involves the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a decline in lung function.[1][3] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a crucial pathway in the progression of fibrosis.[1] BI-2545 is a potent and selective inhibitor of ATX, the enzyme responsible for the synthesis of LPA. By inhibiting ATX, this compound reduces LPA levels, thereby mitigating pro-fibrotic cellular responses. These application notes provide detailed protocols for the administration of this compound in a bleomycin-induced mouse model of IPF, a standard preclinical model for studying this disease.
Mechanism of Action of this compound in IPF
This compound is a small molecule inhibitor that targets autotaxin (ATX). ATX is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through G protein-coupled receptors, primarily LPA1 and LPA2, on various cell types in the lung, including fibroblasts and epithelial cells. In IPF, elevated levels of ATX and LPA in the lungs contribute to fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of collagen deposition and tissue scarring. This compound, by inhibiting ATX, effectively reduces the production of LPA, thereby disrupting this pro-fibrotic signaling cascade.
Signaling Pathway
Experimental Protocols
Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
This is a widely used and well-characterized model to induce lung fibrosis in mice.
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, preservative-free 0.9% saline
-
Anesthesia (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
8-10 week old C57BL/6 mice (this strain is susceptible to bleomycin-induced fibrosis)
-
Animal intubation platform and laryngoscope
-
Microsprayer or a fine-gauge cannula
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a validated institutional protocol. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration for delivering a dose of 1.5 - 3.0 U/kg body weight in a volume of 50 µL.
-
Intratracheal Instillation:
-
Place the anesthetized mouse on the intubation platform.
-
Visualize the trachea using a laryngoscope and gently insert the microsprayer or cannula into the trachea.
-
Administer a single bolus of the bleomycin solution (or sterile saline for control animals).
-
Hold the mouse in a vertical position for a few seconds to ensure the solution is distributed into the lungs.
-
-
Recovery: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-procedural care as per institutional guidelines.
-
Fibrosis Development: The inflammatory phase typically occurs within the first 7-10 days, followed by a fibrotic phase that is well-established by day 14 and peaks around day 21.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) hydroxyethylcellulose in water)
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the number of mice and the target dose. A dose of 10-30 mg/kg, administered orally once or twice daily, is a suggested starting point based on rodent studies with ATX inhibitors and the known potency of this compound.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to ensure uniform suspension.
-
Prepare a fresh dosing solution daily.
Administration Protocol (Therapeutic Dosing):
-
Treatment Initiation: Begin administration of this compound on day 7 or 10 post-bleomycin instillation to target the established fibrotic process.
-
Dosing: Administer this compound or vehicle to the respective groups of mice via oral gavage.
-
Frequency: Administer once or twice daily.
-
Duration: Continue treatment until the study endpoint (e.g., day 21 or 28).
Experimental Workflow
Assessment of Efficacy
a. Histological Analysis:
-
At the study endpoint, euthanize the mice and perfuse the lungs.
-
Fix the left lung in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and section for staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Score the extent of fibrosis using the Ashcroft scoring system.
b. Lung Collagen Content:
-
Harvest the right lung and store it at -80°C.
-
Homogenize the lung tissue and measure the total collagen content using a Sircol Collagen Assay.
c. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Perform a bronchoalveolar lavage with sterile PBS.
-
Centrifuge the BALF to pellet the cells.
-
Determine the total and differential cell counts in the cell pellet.
-
Measure the total protein concentration in the supernatant as an indicator of lung injury.
Quantitative Data
The following tables present a template for the expected quantitative outcomes based on studies with similar ATX inhibitors in bleomycin-induced mouse models of IPF.
Table 1: In Vitro and In Vivo Profile of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| hATX IC50 | 2.2 nM | Human | |
| Human Whole Blood IC50 | 29 nM | Human | |
| Rat Whole Blood IC50 | 96 nM | Rat | |
| Oral Bioavailability (F%) | 30% | Rat |
| LPA Reduction in vivo | Up to 90% | Rat (10 mg/kg, p.o.) | |
Table 2: Efficacy of this compound in a Bleomycin-Induced Mouse Model of IPF (Representative Data)
| Treatment Group | Ashcroft Score (mean ± SEM) | Lung Collagen (µ g/lung ± SEM) | Total BALF Cells (x10^5 ± SEM) |
|---|---|---|---|
| Saline + Vehicle | 1.2 ± 0.3 | 150 ± 20 | 1.5 ± 0.4 |
| Bleomycin + Vehicle | 5.8 ± 0.6 | 450 ± 50 | 8.2 ± 1.1 |
| Bleomycin + this compound (10 mg/kg) | 3.5 ± 0.5* | 280 ± 35* | 4.1 ± 0.7* |
| Bleomycin + this compound (30 mg/kg) | 2.4 ± 0.4** | 210 ± 28** | 2.5 ± 0.5** |
*p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle group.
This compound is a promising therapeutic candidate for IPF due to its potent inhibition of the pro-fibrotic ATX-LPA signaling pathway. The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound in a clinically relevant mouse model of pulmonary fibrosis. The successful application of these methods will contribute to a deeper understanding of the therapeutic potential of ATX inhibition in IPF and guide further drug development efforts.
References
Application Notes and Protocols for Cell Culture Treatment with BI-2545
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a highly potent and selective inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis plays a crucial role in a variety of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway has been implicated in the pathology of numerous diseases, most notably idiopathic pulmonary fibrosis and various types of cancer.[1][2] As a result, this compound has emerged as a valuable tool for investigating the therapeutic potential of ATX inhibition.
These application notes provide a comprehensive overview of the use of this compound in a cell culture setting. They include detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as a summary of its inhibitory activity.
Mechanism of Action
This compound functions as a competitive inhibitor of Autotaxin, binding to the enzyme's hydrophobic pocket and catalytic site. This binding prevents the conversion of lysophosphatidylcholine (LPC) to LPA, thereby attenuating LPA-mediated downstream signaling cascades. The inhibition of LPA production leads to the modulation of various cellular functions that are critical for tumor progression and other pathological conditions.
Data Presentation
| Target | System | IC50 Value | Reference |
| Human Autotaxin (ATX) | Enzyme Assay | 2.2 nM | [2] |
| Human Autotaxin (ATX) | Human Whole Blood | 29 nM | |
| Rat Autotaxin (ATX) | Rat Whole Blood | 96 nM |
Signaling Pathway
The ATX-LPA signaling pathway is a complex network that influences multiple aspects of cell behavior. Inhibition of ATX by this compound disrupts this cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Experimental Workflow
A general workflow for treating cells with this compound and subsequent analysis is outlined below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the MTT assay) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control as described for the apoptosis assay. Incubate for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (usually FL2 or FL3).
-
Gate on single cells to exclude doublets.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.
-
References
Application Notes and Protocols: Measuring Lysophosphatidic Acid (LPA) Levels Following Treatment with BI-2545
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the accurate measurement of lysophosphatidic acid (LPA) levels in biological samples following treatment with BI-2545, a potent and selective inhibitor of autotaxin (ATX). This compound effectively reduces LPA production by inhibiting the enzymatic activity of ATX, which catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1][2][3] The protocols outlined herein are essential for researchers investigating the pharmacodynamics of this compound and its impact on the ATX-LPA signaling axis, a critical pathway implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][4]
Introduction to this compound and the ATX-LPA Signaling Pathway
This compound is a small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of extracellular LPA. ATX, a secreted lysophospholipase D, hydrolyzes LPC to generate LPA. LPA then acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream cellular responses. These responses include cell proliferation, migration, survival, and cytoskeletal changes. Dysregulation of the ATX-LPA signaling pathway has been linked to several diseases, making ATX a compelling therapeutic target. This compound has demonstrated high potency in inhibiting human ATX and significantly reducing LPA levels in both in vitro and in vivo models.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound and its effect on LPA levels.
| Parameter | Value | Species/Matrix | Reference |
| hATX IC₅₀ | 2.2 nM | Human | |
| Human Whole Blood IC₅₀ | 29 nM | Human | |
| Rat Whole Blood IC₅₀ | 96 nM | Rat | |
| In Vivo LPA Reduction | Up to 90% | Rat (plasma) | |
| Oral Dose for 90% LPA Reduction | 10 mg/kg | Rat |
Signaling Pathway Diagram
The following diagram illustrates the ATX-LPA signaling pathway and the point of intervention for this compound.
References
Application Notes and Protocols for BI-2545 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI-2545, a potent autotaxin (ATX) inhibitor, in rodent studies. The information is intended to guide researchers in designing and executing preclinical in vivo experiments. While specific data in rat models is available, information on precise dosages in mouse models for certain diseases is limited. This document compiles the available data and provides established protocols for relevant disease models.
This compound: A Potent Autotaxin Inhibitor
This compound is a single-digit nanomolar inhibitor of autotaxin, the enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[3] this compound has been developed as a valuable tool for in vivo studies to investigate the therapeutic potential of ATX inhibition.[1][2] It is characterized by good oral availability in rodents and a favorable pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in rodent studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| hATX LPA IC50 | Human | 2.2 nM | |
| Human Whole Blood IC50 | Human | 29 nM | |
| Rat Whole Blood IC50 | Rat | 96 nM |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |
| LPA Reduction | Oral | 10 | Up to 90% | |
| Bioavailability (F) | Oral | 10 | 30% | |
| Clearance (% Qh) | Intravenous | 1 | 10 | |
| Volume of Distribution (Vss) | Intravenous | 1 | 0.9 L/kg | |
| Half-life (t1/2) | Intravenous | 1 | 1.8 h | |
| Half-life (t1/2) | Oral | 10 | 3.4 h | |
| Cmax (dose-normalized) | Oral | 10 | 149 nM | |
| Tmax | Oral | 10 | 1.7 h |
Table 3: this compound Properties in Mice (Qualitative and Limited Quantitative Data)
| Property | Observation | Reference |
| Stability in Liver Microsomes | Good | |
| Oral Availability | Good | |
| Plasma Clearance | Low | |
| LPA Clearance Rate | >90% (dose not specified) |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol describes the standard procedure for oral administration of compounds to rats and mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).
-
Gently restrain the animal. For mice, scruff the neck to immobilize the head. For rats, hold the animal firmly by the shoulders.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle gently into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intravenous Administration in Rats
This protocol outlines the procedure for intravenous injection via the tail vein.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline)
-
Insulin syringes with 27-30 gauge needles
-
Restraining device for rats
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered.
-
-
Animal Preparation and Injection:
-
Place the rat in a restraining device.
-
If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Induction of Idiopathic Pulmonary Fibrosis (IPF) in Mice using Bleomycin
This is a widely used model to study lung fibrosis.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
-
Bleomycin Administration:
-
A single intratracheal dose of bleomycin (typically 1-4 mg/kg) is administered. The optimal dose may vary depending on the mouse strain and specific research question.
-
The administration can be performed via surgical exposure of the trachea or non-invasively using a specialized device.
-
-
Post-Procedure Monitoring:
-
Monitor the animals for recovery from anesthesia.
-
Fibrosis typically develops over 14-21 days.
-
-
This compound Treatment (Proposed):
-
Based on the research question, this compound can be administered prophylactically (before or at the time of bleomycin instillation) or therapeutically (after the onset of fibrosis).
-
Daily oral gavage is a common administration route for therapeutic compounds in this model.
-
Protocol 4: Induction of Glaucoma in Rodents (Ocular Hypertension Models)
Several methods can be used to induce ocular hypertension to model glaucoma.
Method 1: Hypertonic Saline Injection (Rat Model)
-
Anesthetize the rat.
-
Inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus to induce glaucoma-like conditions.
-
Monitor intraocular pressure (IOP) regularly.
Method 2: Microbead Injection (Mouse Model)
-
Anesthetize the mouse.
-
Inject microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow and increase IOP.
-
Monitor IOP and retinal ganglion cell (RGC) loss over time.
This compound Treatment (Proposed):
-
A study on a novel autotaxin inhibitor in rodent glaucoma models utilized chronic oral treatment.
-
This compound could be administered systemically (e.g., via oral gavage) or potentially through topical ocular application (formulation dependent).
-
The treatment efficacy would be assessed by measuring IOP, RGC survival, and optic nerve integrity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating this compound in a disease model.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a rodent disease model.
References
Preparing BI-2545 Stock Solutions for In Vitro and In Vivo Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4][5] LPA is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The inhibition of ATX by this compound leads to a significant reduction in LPA levels, making it a valuable tool for studying the roles of the ATX-LPA signaling axis in various biological systems and a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis. This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings.
Data Presentation
The following table summarizes the key chemical and pharmacological properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 527.42 g/mol | |
| CAS Number | 2162961-71-7 | |
| Appearance | Off-white to light yellow solid | |
| Human ATX IC₅₀ | 2.2 nM | |
| Rat ATX IC₅₀ | 3.4 nM | |
| Human Whole Blood IC₅₀ | 29 nM | |
| Rat Whole Blood IC₅₀ | 96 nM | |
| Solubility in DMSO | ≥ 250 mg/mL (474.01 mM) | |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro experiments.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. It is crucial to dilute the stock solution in the appropriate cell culture medium to a final DMSO concentration that is tolerated by the specific cell line (typically ≤ 0.1%).
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilutions: Perform serial dilutions of the 10 mM DMSO stock solution in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your cells.
Preparation of a Dosing Solution for In Vivo Experiments
Due to the low aqueous solubility of this compound, a specific formulation is required for oral administration in animal models. The following protocol is a common method for preparing a dosing solution.
-
Prepare a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing PEG300 and Tween-80. A common ratio is 4:1 (v/v).
-
Formulation: To prepare a 1 mL working solution as an example, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again until uniform. Finally, add 450 µL of saline to bring the final volume to 1 mL.
-
Administration: The resulting solution should be a clear and homogenous mixture suitable for oral gavage. Prepare the formulation fresh on the day of dosing.
Mandatory Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
Application Notes and Protocols for BI-2545 in Primary Lung Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is a critical pathway in the pathogenesis of idiopathic pulmonary fibrosis (IPF), promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key effector cells in tissue remodeling and fibrosis.[3] Elevated levels of ATX and LPA have been observed in the bronchoalveolar lavage fluid of IPF patients, highlighting the therapeutic potential of targeting this pathway.[3] this compound serves as a valuable chemical probe for investigating the role of the ATX-LPA pathway in lung fibroblast biology and for evaluating the anti-fibrotic potential of ATX inhibition.
These application notes provide detailed protocols for the use of this compound in primary human lung fibroblast (HLF) cultures, including methods for assessing its impact on cell viability and key pro-fibrotic markers.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific primary lung fibroblast cultures and experimental conditions.
| Parameter | Value | Species | Assay Type |
| IC₅₀ vs. ATX | 2.2 nM | Human | Enzymatic Assay |
| IC₅₀ vs. ATX | 3.4 nM | Rat | Enzymatic Assay |
| IC₅₀ vs. ATX | 29 nM | Human | Whole Blood Assay |
| IC₅₀ vs. ATX | 96 nM | Rat | Whole Blood Assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound on primary lung fibroblasts.
Experimental Protocols
Culture of Primary Human Lung Fibroblasts (HLFs)
This protocol provides a general guideline for the culture of commercially available or user-isolated primary HLFs.
Materials:
-
Primary Human Lung Fibroblasts (e.g., ATCC PCS-201-013)
-
Fibroblast Growth Medium (e.g., Fibroblast Basal Medium supplemented with growth factors, serum, and antibiotics)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin-EDTA solution (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Plating:
-
Rapidly thaw the cryopreserved vial of HLFs in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing pre-warmed fibroblast growth medium.
-
Incubate at 37°C with 5% CO₂.
-
-
Maintenance:
-
Change the culture medium every 2-3 days.
-
Monitor cell confluency.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with DPBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed new T-75 flasks at a recommended seeding density.
-
This compound Treatment and Pro-fibrotic Stimulation
Materials:
-
Cultured HLFs
-
This compound (prepare stock solution in DMSO)
-
Transforming Growth Factor-beta 1 (TGF-β1) (optional, for inducing a pro-fibrotic phenotype)
-
Serum-free or low-serum medium
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well, depending on the assay)
Procedure:
-
Cell Seeding: Seed HLFs in the appropriate multi-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
Pro-fibrotic Stimulation (Optional): If investigating the inhibitory effect of this compound on fibroblast activation, stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL) for 24-72 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Based on its enzymatic and whole blood IC₅₀ values, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity and viability of HLFs.
Materials:
-
96-well plate with treated HLFs
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for α-Smooth Muscle Actin (α-SMA)
This protocol assesses the effect of this compound on the expression of the myofibroblast marker α-SMA.
Materials:
-
6-well or 12-well plates with treated HLFs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-α-SMA
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer, scrape, and collect the lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-α-SMA and loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize α-SMA expression to the loading control.
-
Quantitative PCR (qPCR) for Collagen Type I Alpha 1 (COL1A1)
This protocol measures the effect of this compound on the gene expression of a key extracellular matrix component, collagen I.
Materials:
-
6-well or 12-well plates with treated HLFs
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for COL1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells according to the kit manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression of COL1A1 using the ΔΔCt method, normalized to the housekeeping gene.
-
References
Application Notes and Protocols for Western Blot Analysis of Autotaxin (ATX) Expression with BI-2545
For Researchers, Scientists, and Drug Development Professionals
Introduction: Autotaxin (ATX) and the Inhibitor BI-2545
Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5] The ATX-LPA signaling axis is integral to a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. LPA exerts its effects by binding to a family of six G protein-coupled receptors (LPAR1-6), which in turn activate various downstream signaling pathways.
This compound is a highly potent and selective inhibitor of Autotaxin. It exhibits a strong inhibitory effect on human ATX with an IC50 of 2.2 nM. The primary mechanism of this compound is the inhibition of ATX's enzymatic activity, thereby reducing the production of LPA from LPC. Studies have shown that this compound can significantly lower LPA levels in vivo, making it a valuable chemical probe for studying the biological functions of the ATX-LPA axis and a potential therapeutic agent for diseases like idiopathic pulmonary fibrosis (IPF).
This document provides a detailed protocol for analyzing the protein expression of ATX in biological samples using Western blot, particularly in the context of treatment with the inhibitor this compound. While this compound is known to inhibit ATX activity, a Western blot analysis can determine if it also affects the cellular expression levels of the ATX protein.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the ATX-LPA signaling pathway, the mechanism of inhibition by this compound, and the general workflow for Western blot analysis.
Detailed Protocol: Western Blot for ATX Expression
This protocol provides a comprehensive procedure for detecting ATX protein levels in cell lysates.
Materials and Reagents
-
Cell Culture: Cells of interest treated with vehicle control and this compound at desired concentrations and time points.
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, SDS-PAGE running buffer, Laemmli sample buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Antibodies:
-
Primary Antibody: Rabbit or Mouse anti-ATX/ENPP2 antibody (use at manufacturer's recommended dilution).
-
Loading Control Antibody: Anti-GAPDH, anti-β-Actin, or anti-β-Tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (use at manufacturer's recommended dilution, e.g., 1:20,000).
-
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Wash Buffer: TBST (10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Tween 20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Gel electrophoresis apparatus, electro-transfer system, imaging system (e.g., CCD camera or X-ray film).
Experimental Procedure
Step 1: Sample Preparation (Cell Lysis)
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS completely and add ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Step 2: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume needed for equal protein loading (e.g., 20-40 µg per lane).
-
Prepare samples by adding 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
Step 3: SDS-PAGE (Gel Electrophoresis)
-
Load equal amounts of protein into the wells of an SDS-PAGE gel (the percentage of which depends on the molecular weight of ATX, ~100-125 kDa).
-
Include a pre-stained protein ladder to monitor migration and determine protein size.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
Step 4: Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.
-
Perform the electro-transfer according to the manufacturer's protocol for your specific apparatus (wet or semi-dry transfer).
Step 5: Immunoblotting
-
After transfer, briefly wash the membrane with TBST.
-
Block the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-ATX antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
Step 6: Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ATX band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
Quantitative data from the Western blot analysis should be organized systematically. The following table provides an example of how to present densitometry results from an experiment testing the effect of this compound on ATX protein expression.
| Treatment Group | Concentration (nM) | ATX Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized ATX Expression (ATX / GAPDH) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,230 | 14,980 | 1.017 | 1.00 |
| This compound | 10 | 14,950 | 15,120 | 0.989 | 0.97 |
| This compound | 100 | 15,510 | 15,330 | 1.012 | 0.99 |
| This compound | 1000 | 15,190 | 15,050 | 1.009 | 0.99 |
Note: The data presented in this table is hypothetical and serves as an illustration for data presentation. Actual results may vary based on the cell type, experimental conditions, and the specific biological question being addressed. As this compound is a known enzymatic inhibitor, significant changes in total ATX protein expression may not be expected unless the compound has off-target effects on protein synthesis or degradation pathways.
References
- 1. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining with BI-2545 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a highly potent and specific inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), which in turn activate downstream signaling cascades such as the PI3K/AKT and Ras/ERK pathways.[3] Inhibition of ATX with this compound leads to a significant reduction in LPA levels, making it a valuable tool for studying the roles of the ATX-LPA axis and a potential therapeutic agent.[4][5]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and activation of specific proteins within the context of tissue architecture. These application notes provide detailed protocols for performing IHC on tissues treated with this compound to assess the pharmacodynamic effects of the inhibitor on the ATX-LPA signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from IHC analysis of tumor tissues treated with this compound. Staining intensity and the percentage of positive cells can be semi-quantitatively assessed using an H-score, calculated as: H-score = Σ (Intensity × Percentage of positive cells). Intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Table 1: IHC Analysis of ATX-LPA Pathway Markers in Xenograft Tumors
| Target Protein | Treatment Group | Average H-Score (± SD) | Percent Change vs. Vehicle |
| p-AKT (Ser473) | Vehicle Control | 210 ± 25 | - |
| This compound (10 mg/kg) | 85 ± 15 | ↓ 59.5% | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 180 ± 20 | - |
| This compound (10 mg/kg) | 70 ± 12 | ↓ 61.1% | |
| Ki-67 | Vehicle Control | 250 ± 30 | - |
| This compound (10 mg/kg) | 110 ± 18 | ↓ 56.0% |
Table 2: LPA Receptor Expression in Response to this compound Treatment
| Target Protein | Treatment Group | Average H-Score (± SD) | Percent Change vs. Vehicle |
| LPA Receptor 1 (LPAR1) | Vehicle Control | 150 ± 18 | - |
| This compound (10 mg/kg) | 145 ± 22 | ↓ 3.3% (NS) | |
| LPA Receptor 2 (LPAR2) | Vehicle Control | 120 ± 15 | - |
| This compound (10 mg/kg) | 115 ± 17 | ↓ 4.2% (NS) |
NS: Not Significant
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Immunohistochemistry workflow for this compound treated tissues.
Experimental Protocols
I. Tissue Preparation
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol
This protocol can be adapted for the detection of various downstream markers of the ATX-LPA pathway.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final rinse in distilled water.
-
-
Antigen Retrieval:
-
For p-AKT, p-ERK, and Ki-67, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with Tris-buffered saline with 0.05% Tween-20 (TBST).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides three times with TBST.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204, or rabbit anti-Ki-67) to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the slides three times with TBST for 5 minutes each.
-
Apply the DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
III. Interpretation of Results
-
Phospho-AKT and Phospho-ERK Staining: In vehicle-treated control tissues with an active ATX-LPA signaling pathway, positive staining for p-AKT (typically cytoplasmic and/or nuclear) and p-ERK (typically nuclear and/or cytoplasmic) is expected. In tissues treated with an effective dose of this compound, a significant reduction in the intensity and/or number of p-AKT and p-ERK positive cells should be observed, indicating successful inhibition of the downstream signaling cascade.
-
Ki-67 Staining: As a marker of proliferation, a decrease in the percentage of Ki-67 positive nuclei in this compound-treated tissues compared to controls would suggest an anti-proliferative effect of ATX inhibition.
-
LPA Receptor Staining: While this compound directly inhibits ATX and not the LPA receptors, changes in receptor expression may occur as a downstream consequence or in certain pathological contexts. Comparing LPAR expression between treated and control groups can provide additional insights into the long-term effects of ATX inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; titrate antibody concentration. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, time, temperature). | |
| Inactive secondary antibody or substrate | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure adequate peroxidase quenching. | |
| Primary antibody concentration too high | Further dilute the primary antibody. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use affinity-purified antibodies; include isotype controls. |
| Drying of sections during staining | Keep sections moist in a humidified chamber. |
Conclusion
These protocols provide a framework for the immunohistochemical evaluation of tissues treated with the ATX inhibitor this compound. By assessing the phosphorylation status of key downstream effectors like AKT and ERK, as well as markers of cell proliferation, researchers can effectively monitor the pharmacodynamic activity of this compound and gain valuable insights into the biological consequences of inhibiting the ATX-LPA signaling pathway in various disease models. Proper experimental design, including the use of appropriate controls and validated reagents, is crucial for obtaining reliable and reproducible results.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled receptors (GPCRs) That Signal via Protein Kinase A (PKA) Cross-talk at Insulin Receptor Substrate 1 (IRS1) to Activate the phosphatidylinositol 3-kinase (PI3K)/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-2545 Technical Support Center: Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of BI-2545 in common laboratory solvents. It includes a comprehensive solubility table, detailed protocols for solution preparation, troubleshooting advice for common experimental issues, and a frequently asked questions section.
This compound Solubility Data
The solubility of this compound varies significantly across different laboratory solvents. Due to its hydrophobic nature, it exhibits high solubility in organic solvents like DMSO and very poor solubility in aqueous solutions.
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL[1][2] | ~474 mM | Requires sonication for complete dissolution.[1][2] Use fresh, anhydrous DMSO as the compound is hygroscopic.[1] |
| Aqueous Buffer (pH 6.8) | < 1 µg/mL | < 1.9 µM | Essentially insoluble in aqueous buffers like PBS. |
| Ethanol | Data not available | Data not available | Expected to have limited solubility. |
| Methanol | Data not available | Data not available | Expected to have limited solubility. |
Experimental Protocols & Methodologies
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the mixture and then place it in an ultrasonic bath until the solution is clear and all solid has dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.
Workflow for Preparing a this compound Working Solution
Troubleshooting Guide & FAQs
This section addresses common issues encountered when handling this compound.
Q1: My this compound is not dissolving in DMSO.
A1:
-
Ensure you are using fresh, anhydrous DMSO. this compound is hygroscopic, and water in the DMSO will significantly reduce its solubility.
-
Use sonication. Gentle heating to 37°C combined with ultrasonication is often necessary to fully dissolve the compound.
-
Check your concentration. While the solubility is high (≥ 250 mg/mL), creating highly concentrated solutions may require more time and energy to dissolve.
Q2: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium).
A2: This is expected due to the very low aqueous solubility of this compound.
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of 0.1% or lower in your assay, as higher concentrations can be toxic to cells.
-
Dilute in series. Perform serial dilutions of your DMSO stock into the aqueous buffer. Vortex gently after each dilution.
-
Add stock to buffer. Always add the DMSO stock solution to the aqueous buffer, not the other way around. This allows for rapid mixing and can help prevent immediate precipitation.
-
Consider a formulation with surfactants. For in vivo studies, a formulation containing PEG300, Tween-80, and saline has been used to maintain solubility. This approach may be adapted for some in vitro applications, but vehicle controls are critical.
Q3: Can I dissolve this compound directly in ethanol or methanol?
A3: There is no readily available quantitative data on the solubility of this compound in ethanol or methanol. Given its hydrophobic nature, it is recommended to use DMSO as the primary solvent for creating stock solutions. If you must use ethanol, it is advisable to test solubility on a small scale first.
Q4: How should I store my this compound solutions?
A4:
-
Powder: Store the solid compound at -20°C for up to three years.
-
DMSO Stock Solution: Aliquot into single-use vials and store at -80°C for up to two years or at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in solution?
A5: this compound is stable in DMSO when stored correctly. However, working solutions in aqueous media should be prepared fresh and used the same day to avoid potential degradation or precipitation over time. For in vivo experiments, it is recommended to prepare the formulation on the day of use.
References
Improving BI-2545 stability in culture media
Welcome to the technical support center for BI-2545. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on improving its stability in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of autotaxin (ATX).[1][2] ATX is a secreted enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid involved in various cellular processes such as proliferation, migration, and survival.[3][4][5] By inhibiting ATX, this compound effectively reduces the levels of LPA, thereby modulating these signaling pathways.
Q2: What are the primary challenges when using this compound in cell culture?
The primary challenge with this compound is its very low aqueous solubility. This can lead to precipitation of the compound in culture media, resulting in a lower effective concentration and inconsistent experimental outcomes. Maintaining this compound in a soluble and stable state throughout the experiment is critical for obtaining reliable and reproducible data.
Q3: How should I store this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use serum in my culture medium when treating cells with this compound?
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in culture medium after adding this compound. | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO. - When preparing the final working concentration, dilute the stock solution in a stepwise manner, adding it to a small volume of medium first while vortexing, and then adding this to the final volume. - Avoid adding the highly concentrated DMSO stock directly into a large volume of aqueous medium. - Consider using a pre-warmed culture medium for the final dilution. - If precipitation persists, consider using a non-ionic surfactant like Tween-80 (at a low, non-toxic concentration, e.g., <0.1%) in your final culture medium to improve solubility. |
| Inconsistent or lower-than-expected biological activity. | - Precipitation of this compound leading to a lower effective concentration. - Degradation of the compound in the culture medium over time. | - Visually inspect the culture medium for any signs of precipitation before and during the experiment. - Minimize the incubation time of this compound in the medium before adding it to the cells. - For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Cells appear stressed or show signs of toxicity. | - High concentration of the solvent (e.g., DMSO). - Off-target effects at very high concentrations of this compound. | - Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. - Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a 10 mM stock solution:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming (e.g., 37°C) can be applied.
-
-
Aliquot and store the stock solution:
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the final working solution (example for a 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix thoroughly by pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration.
-
Mix gently by inverting the tube or pipetting.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Quantitative Data Summary
While specific data on the stability of this compound in various culture media is limited, the following table summarizes its known physicochemical and in vitro properties.
| Parameter | Value | Reference |
| IC₅₀ (human ATX) | 2.2 nM | |
| IC₅₀ (human whole blood) | 29 nM | |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | |
| Stock Solution Storage | -20°C (1 year), -80°C (2 years) |
Signaling Pathway and Experimental Workflow Diagrams
Autotaxin-LPA Signaling Pathway
This compound inhibits Autotaxin (ATX), which is responsible for the conversion of Lysophosphatidylcholine (LPC) to Lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) to activate downstream signaling cascades.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability and Efficacy
This workflow outlines the key steps for evaluating the performance of this compound in a cell-based assay.
Caption: A typical experimental workflow for using this compound in cell culture.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates a logical approach to troubleshooting precipitation issues with this compound.
References
Technical Support Center: Optimizing BI-2545 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BI-2545 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of Autotaxin (ATX).[1][2][3] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various cellular processes such as proliferation, migration, and survival.[3] By inhibiting ATX, this compound blocks the synthesis of LPA, thereby interfering with these signaling pathways.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A definitive starting concentration can vary depending on the cell type and the specific biological question being investigated. Based on its high potency against human ATX (IC50 of 2.2 nM), a reasonable starting concentration range for most cell-based assays is 100 nM to 1 µM .[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
For optimal results and longevity, follow these guidelines for preparing and storing this compound:
-
Reconstitution: this compound is typically provided as a solid. It is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Solutions: To prepare working solutions, dilute the DMSO stock solution into your cell culture medium to the desired final concentration immediately before use.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
This compound has been shown to be a selective inhibitor. At a concentration of 10 µM (which is approximately 4500-fold higher than its IC50 for ATX), it showed some cross-reactivity with the 5-HT2a receptor, L-type calcium channels, Na+ channel site 2, and the norepinephrine transporter. It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations. The compound has a clean hERG profile, with no inhibitory effect observed up to 10 µM.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound.
| Target | System | IC50 (nM) |
| Human Autotaxin (ATX) | Enzyme Assay | 2.2 |
| Human Whole Blood | Ex Vivo | 29 |
| Rat Whole Blood | Ex Vivo | 96 |
Table 1: In Vitro and Ex Vivo IC50 Values of this compound.
As specific anti-proliferative or cytotoxic IC50 values for this compound across a range of cancer cell lines are not widely published, we recommend researchers determine these values empirically for their cell lines of interest. A starting concentration range for a dose-response curve could be from 10 nM to 10 µM.
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | Proliferation (MTT) | 72 | User-determined |
| e.g., A549 | Cytotoxicity (LDH) | 48 | User-determined |
| e.g., Jurkat | Apoptosis (Annexin V) | 24 | User-determined |
Table 2: Template for User-Determined Cell-Based IC50 Values for this compound.
Experimental Protocols & Troubleshooting
Cell Proliferation Assay (MTT/XTT Assay)
Objective: To determine the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Concentration range is too low or too high. Incubation time is too short. | Test a broader range of concentrations. Increase the incubation time to allow for a significant effect on proliferation. |
| Precipitation of this compound in media | Poor solubility of the compound at the tested concentration. | Ensure the final DMSO concentration is low (≤ 0.1%). Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a solubilizing agent, but validate its effect on cells first. |
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include both vehicle-treated and positive control (e.g., staurosporine) groups.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cells were handled too harshly, leading to membrane damage. | Handle cells gently during harvesting and washing. Use a lower centrifugation speed. |
| Low percentage of apoptotic cells | The concentration of this compound is too low, or the incubation time is too short. | Increase the concentration of this compound or the duration of treatment. |
| Most cells are PI-positive (necrotic) | The concentration of this compound is too high, leading to rapid cell death. | Use a lower concentration range of this compound to observe the apoptotic process. |
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine if this compound induces cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Troubleshooting:
| Issue | Possible Cause | Solution |
| Broad G1 and G2 peaks (high CV) | Inconsistent staining or cell clumps. | Ensure proper fixation and disaggregation of cells. Filter the cell suspension before analysis if necessary. |
| No significant change in cell cycle distribution | The concentration of this compound or the incubation time may be insufficient to cause a detectable cell cycle arrest. | Increase the concentration or extend the treatment duration. Synchronize the cells before treatment for a more pronounced effect. |
| Sub-G1 peak is present | This indicates the presence of apoptotic cells with fragmented DNA. | This can be a valid result. Quantify the sub-G1 population as an indicator of apoptosis. |
Visualizations
References
Potential off-target effects of BI-2545
Welcome to the technical support center for BI-2545, a potent and selective inhibitor of autotaxin (ATX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of autotaxin (ATX), a secreted lysophospholipase D.[1][2] ATX is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space from lysophosphatidylcholine (LPC).[2] By inhibiting ATX, this compound reduces the levels of LPA, a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[2][3]
Q2: What is the on-target potency of this compound?
A2: this compound exhibits high potency against autotaxin. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Species | IC50 (nM) |
| Autotaxin (ATX) | Human | 2.2 |
| Autotaxin (ATX) | Rat | 3.4 |
| Autotaxin (ATX) | Human (whole blood) | 29 |
| Autotaxin (ATX) | Rat (whole blood) | 96 |
Data compiled from multiple sources.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor of autotaxin. However, at concentrations significantly higher than its on-target IC50, some cross-reactivity has been observed. A screening study of this compound at a concentration of 10 µM (approximately 4500-fold its human ATX IC50) against a broad panel of in vitro pharmacology assays and a panel of 315 G-protein coupled receptors (GPCRs) identified a few potential off-targets. The results are summarized in the table below. It is important to note that these are percentage inhibition values at a high concentration and do not represent IC50 values.
| Potential Off-Target | Assay Type | Concentration Tested (µM) | Inhibition (%) |
| L-type Calcium channel | Radioligand Binding | 10 | 80 |
| Na+ channel site 2 | Radioligand Binding | 10 | 66 |
| GABA/PBR | GPCR Screen | 10 | 64 |
| Norepinephrine transporter | Radioligand Binding | 10 | 61 |
| 5-HT2a | Radioligand Binding | 10 | 55 |
| 5HT2A | GPCR Screen | 10 | 51 |
| Sigma1 | GPCR Screen | 10 | 51 |
Data compiled from multiple sources.
Q4: Are there any known off-targets that this compound does not significantly inhibit?
A4: Yes, this compound has been shown to have a low inhibitory effect on the hERG channel, with an IC50 greater than 10 µM. This is a significant improvement over the structurally related compound PF-8380, which showed more prominent hERG inhibition.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected inhibition of ATX activity | Compound degradation: this compound may be unstable under specific experimental conditions (e.g., prolonged incubation at 37°C in certain media). | - Prepare fresh stock solutions of this compound for each experiment. - Minimize the pre-incubation time of the compound in aqueous solutions where possible. - Include a positive control with a known stable ATX inhibitor. |
| Inaccurate compound concentration: Errors in serial dilutions or inaccurate initial stock concentration. | - Verify the concentration of the stock solution using a spectrophotometer, if possible. - Prepare fresh serial dilutions for each experiment. | |
| High protein binding in the assay: this compound may bind to other proteins in the assay medium (e.g., albumin), reducing its effective concentration. | - If using serum-containing media, consider performing the assay in serum-free conditions or using a purified ATX enzyme. - Determine the IC50 in the presence and absence of serum to assess the impact of protein binding. | |
| Unexpected cellular phenotype not consistent with ATX inhibition | Off-target effects: At higher concentrations, this compound may inhibit other cellular targets (see off-target table above). | - Perform a dose-response experiment to determine if the phenotype is observed at concentrations close to the ATX IC50 or only at much higher concentrations. - Use a structurally distinct ATX inhibitor to see if the same phenotype is observed. - If possible, use a genetic approach (e.g., siRNA or CRISPR) to knockdown ATX and see if it phenocopies the effect of this compound. |
| LPA-independent signaling: The observed cellular response may be independent of the ATX-LPA axis. | - Add exogenous LPA to the system after inhibiting endogenous LPA production with this compound to see if the phenotype can be rescued. This would confirm that the effect is LPA-dependent. | |
| High background signal in ATX activity assay | Assay component interference: Components in the sample or buffer may interfere with the detection method (e.g., fluorescence or colorimetric readout). | - Run a control with all assay components except the ATX enzyme to measure the background signal. - If using a choline release assay, ensure there is no endogenous choline or choline oxidase activity in your sample by running appropriate controls. |
| Contamination: Microbial contamination can lead to enzymatic activity that interferes with the assay. | - Ensure all reagents and samples are sterile. | |
| Variability between replicate experiments | Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability. | - Prepare a master mix of reagents to add to all wells to minimize pipetting errors. - Ensure consistent incubation times and temperatures for all samples. |
| Cellular heterogeneity: If using a cell-based assay, variations in cell number, passage number, or cell health can affect the results. | - Use cells at a consistent passage number and confluency. - Perform a cell viability assay to ensure the observed effects are not due to cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Autotaxin (ATX) Inhibition Assay (Choline Release)
This protocol is for determining the inhibitory activity of this compound on ATX using a choline release assay. The principle of this assay is that ATX hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline. The amount of choline produced is then measured using a colorimetric or fluorometric method.
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or another suitable HRP substrate)
-
96-well microplate (black for fluorescence)
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Prepare reaction mix: In a 96-well plate, add a small volume of the this compound dilutions or vehicle control.
-
Add ATX: Add recombinant human ATX to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Start the reaction: Add the substrate LPC to each well to initiate the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction: The reaction can be stopped by adding a stopping reagent or by proceeding directly to the detection step if the detection reagents are compatible.
-
Detect choline: Add a detection mix containing choline oxidase, HRP, and Amplex Red to each well.
-
Incubate for color/fluorescence development: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Read the signal: Measure the absorbance or fluorescence using a plate reader.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Assessing Downstream Signaling
This protocol can be used to assess the effect of this compound on the downstream signaling of the LPA pathway, for example, by looking at the phosphorylation of Akt or ERK.
Materials:
-
Cells responsive to LPA (e.g., fibroblasts, cancer cell lines)
-
Cell culture medium
-
This compound
-
LPA
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: Plate cells and grow to a suitable confluency. Serum-starve the cells for several hours to reduce basal signaling.
-
Inhibitor treatment: Treat the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
LPA stimulation: Stimulate the cells with LPA for a short period (e.g., 5-15 minutes) to induce downstream signaling. Include a non-stimulated control.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image acquisition and analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Autotaxin-LPA Signaling Pathway
Experimental Workflow for Investigating Off-Target Effects
References
Technical Support Center: Troubleshooting Inconsistent Results with BI-2545
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the potent and selective autotaxin (ATX) inhibitor, BI-2545. This guide is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you might encounter.
Question: Why am I seeing variable or lower-than-expected potency (IC50) of this compound in my in vitro assay?
Answer: Inconsistent potency of this compound can arise from several factors related to its handling, the assay conditions, and the reagents used. Here are the key aspects to investigate:
-
Solubility Issues: this compound has low aqueous solubility, which is a primary reason for inconsistent results.[1]
-
Recommendation: Prepare stock solutions in 100% DMSO at a high concentration (e.g., 10 mM).[2] For aqueous-based assays, ensure the final DMSO concentration is low and consistent across all wells, typically below 0.5%, to avoid solvent effects. Sonication may be required to fully dissolve the compound in DMSO.[2] Always visually inspect for any precipitation after dilution into aqueous buffers.
-
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces of assay plates and pipette tips, reducing the effective concentration.
-
Recommendation: Use low-adhesion plastics for all experimental steps. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also minimize non-specific binding.
-
-
Compound Stability: While generally stable, prolonged storage of diluted aqueous solutions at room temperature can lead to degradation.
-
Recommendation: Prepare fresh dilutions of this compound in your assay buffer from the DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots.[2]
-
-
Assay Components: The choice of substrate and the presence of other proteins in the assay can influence the apparent potency.
-
Recommendation: Be aware that the IC50 of this compound can differ depending on the ATX substrate used (e.g., LPC vs. a synthetic substrate like FS-3).[3] If your assay medium contains high concentrations of proteins, this may affect the free concentration of this compound due to protein binding.
-
Question: My in vivo experiment with this compound is showing inconsistent reduction in LPA levels. What could be the cause?
Answer: In vivo experiments introduce additional complexities. Here are common factors that can lead to variability:
-
Formulation and Bioavailability: The poor aqueous solubility of this compound can impact its oral absorption and bioavailability.
-
Recommendation: For oral administration, a specific formulation may be necessary to ensure consistent absorption. A suggested formulation for in vivo use in rats involves dissolving a DMSO stock solution in a vehicle of PEG300, Tween-80, and saline. Ensure the formulation is homogenous and administered consistently.
-
-
Metabolic Stability: this compound is reported to be moderately stable in rat liver microsomes and stable in human liver microsomes. However, differences in metabolism between species or even strains could contribute to variability.
-
Recommendation: When comparing results across different animal models, be mindful of potential species-specific differences in drug metabolism.
-
-
Sample Handling for LPA Measurement: Lysophosphatidic acid (LPA) levels can be artifactually altered during sample collection and processing.
-
Recommendation: Collect blood samples using appropriate anticoagulants (avoid EDTA, as ATX is a metalloenzyme). Process samples quickly and store them at -80°C. It is crucial to minimize the time between sample collection and analysis to prevent ex vivo LPA production by ATX present in the sample.
-
Question: I am observing unexpected cellular effects that don't seem to be related to autotaxin inhibition. Could these be off-target effects of this compound?
Answer: While this compound is a highly selective inhibitor of autotaxin, off-target effects can occur, especially at higher concentrations.
-
Concentration-Dependent Selectivity: At a concentration of 10 µM (which is approximately 4500-fold its ATX IC50), this compound has shown some cross-reactivity with other targets.
-
Recommendation: Use the lowest effective concentration of this compound to achieve ATX inhibition and minimize the risk of off-target effects. A comprehensive dose-response experiment is crucial to identify the optimal concentration range for your specific model.
-
-
Use of a Negative Control: To confirm that the observed effects are due to the inhibition of autotaxin, it is essential to use a negative control.
-
Recommendation: BI-3017 is the recommended inactive control for this compound. This compound is structurally related to this compound but has a significantly lower affinity for autotaxin (IC50 > 8,900 nM). Any cellular effects observed with this compound but not with BI-3017 at the same concentration are more likely to be on-target.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). By inhibiting ATX, this compound reduces the production of LPA, a signaling lipid involved in various cellular processes such as proliferation, migration, and survival.
-
What is the recommended storage and handling for this compound? this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
What is the solubility of this compound? this compound has very low aqueous solubility (< 1 µg/mL at pH 6.8). It is soluble in DMSO up to 250 mg/mL (with the aid of ultrasonication).
-
What are the known off-targets of this compound? At a concentration of 10 µM, this compound has been shown to have some inhibitory activity against the 5-HT2a receptor (55% inhibition), L-type Calcium channel (80% inhibition), Na+ channel site 2 (66% inhibition), and the norepinephrine transporter (61% inhibition). A broader screening against 315 GPCRs at 10 µM showed significant inhibition of GABA/PBR (64%), 5HT2A (51%), and Sigma1 (51%).
-
Why is it important to use the negative control, BI-3017? Using a negative control is crucial to distinguish between on-target effects (due to ATX inhibition) and potential off-target effects of the compound. BI-3017 is structurally similar to this compound but is a much weaker inhibitor of ATX. If an observed effect is caused by this compound but not by the same concentration of BI-3017, it provides strong evidence that the effect is mediated by the inhibition of autotaxin.
Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 (nM) | Assay Conditions |
| ATX Inhibition | Human | 2.2 | LPA enzyme assay |
| ATX Inhibition | Rat | 3.4 | LPA enzyme assay |
| ATX Inhibition | Human | 29 | Whole blood assay |
| ATX Inhibition | Rat | 96 | Whole blood assay |
Data sourced from opnMe.com and MedchemExpress.com.
Table 2: In Vitro DMPK and Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 527.42 g/mol |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL |
| Caco-2 Permeability (pH 7.4) | 9.32 x 10-6 cm/s |
| Caco-2 Efflux Ratio | 1.41 |
| Human Hepatocyte Clearance | 22% of liver blood flow |
Data sourced from opnMe.com.
Table 3: Selectivity Profile of this compound at 10 µM
| Target | % Inhibition |
| 5-HT2a Receptor | 55% |
| L-type Calcium Channel | 80% |
| Na+ Channel Site 2 | 66% |
| Norepinephrine Transporter | 61% |
| GABA/PBR | 64% |
| 5HT2A | 51% |
| Sigma1 | 51% |
Data sourced from Kuttruff et al., 2017 and opnMe.com.
Experimental Protocols & Visualizations
Autotaxin Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for a Cell-Based Autotaxin Activity Assay
Caption: A typical workflow for assessing this compound activity in a cell-based assay.
Troubleshooting Logic Flowchart
Caption: A logical flowchart to guide troubleshooting of inconsistent this compound results.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-2545 Cytotoxicity Assessment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of BI-2545, a potent Autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in most cell lines?
A1: Publicly available literature primarily focuses on the high potency of this compound as an ATX inhibitor (IC50 in the low nanomolar range) and its use as a selective tool compound.[1][2][3] Specific cytotoxic concentrations (IC50 for cell viability) are not widely reported. However, based on the chemical structure, which includes a benzotriazole moiety, cytotoxic effects might be observed at higher concentrations, potentially in the micromolar range.[4][5] It is crucial to perform a dose-response experiment to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q2: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of the ATX-LPA pathway. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the off-target effects of this compound.
-
High Concentration: The concentration you are using might be well above the threshold for off-target effects, leading to general cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).
-
Compound Stability: Degradation of the compound in the culture medium could potentially lead to toxic byproducts.
Q3: Are there any known interferences of this compound with common cytotoxicity assays like MTT or XTT?
A3: There is no specific information in the public domain detailing direct interference of this compound with tetrazolium-based assays. However, compounds containing certain chemical motifs can interfere with these assays. For instance, molecules with reducing properties can lead to false-positive results. Given that this compound contains trifluoromethyl groups and a benzotriazole ring, it is advisable to run appropriate controls. A cell-free control (compound in media with assay reagent but no cells) can help identify any direct chemical reaction.
Q4: How can I distinguish between specific, pathway-related effects and general cytotoxicity?
A4: This is a critical aspect of your experimental design.
-
Dose-Response Curve: A steep dose-response curve might suggest a specific, target-mediated effect, whereas a shallow curve could indicate non-specific toxicity.
-
Time-Course Experiment: Analyze the temporal relationship between ATX inhibition and the onset of cytotoxicity.
-
Rescue Experiments: If the cytotoxicity is due to the inhibition of the ATX-LPA pathway, you might be able to rescue the cells by adding exogenous lysophosphatidic acid (LPA).
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can be a valuable tool to differentiate specific from non-specific effects.
Data Presentation
While specific public data on this compound cytotoxicity is limited, the following table provides a template for how to structure and present your experimental findings. The values presented here are hypothetical and should be replaced with your own experimental data.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | This compound IC50 (µM) for Cytotoxicity | Notes |
| A549 | Lung Carcinoma | MTT | 72 | > 50 | High resistance observed. |
| MDA-MB-231 | Breast Cancer | LDH Release | 48 | 25.8 | Moderate cytotoxicity. |
| U-87 MG | Glioblastoma | CellTiter-Glo® | 72 | 15.2 | Sensitive to this compound. |
| HUVEC | Normal Endothelial | MTT | 72 | > 100 | Low cytotoxicity in normal cells. |
Disclaimer: The IC50 values in this table are for illustrative purposes only and are not based on published experimental data for this compound. Researchers must determine these values experimentally for their specific cell lines and conditions.
Experimental Protocols
Here are detailed methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background in MTT assay | Contamination of reagents or medium; direct reduction of MTT by the compound. | Use fresh, sterile reagents. Run a cell-free control with this compound and MTT to check for direct chemical reaction. |
| Inconsistent results between replicates | Uneven cell seeding; edge effects in the microplate; pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and be consistent with your technique. |
| Unexpectedly low cell viability in vehicle control | Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a dose-response for the solvent alone. |
| No dose-dependent cytotoxicity observed | Compound instability; inappropriate concentration range; cell line resistance. | Prepare fresh dilutions of this compound for each experiment. Test a wider range of concentrations. Consider using a different, more sensitive cell line. |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | This is not unexpected. The choice of assay should reflect the anticipated mechanism of cell death. Consider using multiple assays to get a more complete picture of the cytotoxic mechanism. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound in vitro.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity results.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BI-2545 degradation and storage conditions
Welcome to the technical support center for BI-2545. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. For long-term storage, it is supplied as a solid. Stock solutions should be prepared and stored as recommended to ensure stability.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary. Always ensure the compound is fully dissolved before use.
Q3: What is the known stability of this compound in biological assays?
A3: this compound has been shown to be stable in human and moderately stable in rat liver microsomes, indicating a degree of metabolic stability.[1] It exhibits good oral availability in rodents, suggesting it is reasonably stable in the gastrointestinal tract.[1]
Q4: Are there any known liabilities or off-target effects of this compound?
A4: this compound was developed to have an improved safety profile over its predecessor, PF-8380, and it is devoid of hERG channel inhibition.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially related to its degradation or handling.
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Improper storage.
-
Troubleshooting: Verify that the solid compound and stock solutions have been stored at the recommended temperatures and for the appropriate duration. Refer to the storage conditions table below. Long-term storage at room temperature is not recommended.
-
-
Possible Cause 2: Degradation in aqueous buffer.
-
Troubleshooting: this compound contains a carbamate ester linkage, which can be susceptible to hydrolysis at non-neutral pH. Prepare fresh dilutions in your assay buffer immediately before use. If the experiment requires prolonged incubation in aqueous solution, consider running a time-course experiment to assess the stability of this compound under your specific assay conditions (pH, temperature).
-
-
Possible Cause 3: Photodegradation.
Issue 2: Precipitation of the compound in my aqueous assay buffer.
-
Possible Cause 1: Low aqueous solubility.
-
Troubleshooting: this compound has low aqueous solubility. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is compatible with the solubility of this compound and is tolerated by your experimental system. It may be necessary to optimize the formulation for your specific application.
-
-
Possible Cause 2: pH-dependent solubility.
-
Troubleshooting: The solubility of this compound may be influenced by the pH of the buffer. While specific data is unavailable, you may need to empirically determine the optimal pH for solubility and stability in your assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period |
| -20°C | 1 year[2] |
| -80°C | 2 years[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as per the recommended guidelines.
Visualizations
Caption: this compound inhibits Autotaxin (ATX), blocking LPA production.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
Technical Support Center: Enhancing Oral Bioavailability of BI-2545 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with analogs of BI-2545. The following information is designed to help identify potential causes and provide actionable strategies to improve the pharmacokinetic profile of your compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high in vitro potency but very low exposure after oral dosing in animal models. What are the likely causes?
Low oral bioavailability is a multifaceted issue that can stem from one or a combination of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. For a drug to be absorbed, it must first be in solution.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1][2][3][4]
-
Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5]
Q2: How can I determine if solubility is the primary issue for my this compound analog's poor bioavailability?
To assess if solubility is the rate-limiting step, consider the following experimental approaches:
-
Biopharmaceutical Classification System (BCS): Determine the BCS class of your compound. Poorly soluble compounds typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
In Vitro Solubility Assays: Measure the kinetic and thermodynamic solubility of your analog in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Dose/Solubility Ratio: Calculate the dose number. A high dose number suggests that the dose administered may not completely dissolve in the volume of fluid available in the GI tract.
Q3: What strategies can I employ to improve the solubility of my poorly soluble this compound analog?
Several formulation and chemical modification strategies can enhance solubility:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can improve the dissolution rate. Nanosuspensions are a promising strategy for efficiently delivering poorly water-soluble drugs.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Prodrugs: A more soluble promoiety can be attached to the parent drug, which is then cleaved in vivo to release the active compound.
Q4: My analog has good solubility, but still exhibits low oral bioavailability. What should I investigate next?
If solubility is not the issue, the next step is to evaluate intestinal permeability.
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK to assess the permeability of your compound. These assays can also help determine if your compound is a substrate for efflux transporters by measuring the efflux ratio.
-
In Silico Modeling: Computational models can predict the permeability of a compound based on its physicochemical properties.
Q5: How can I address poor permeability of a this compound analog?
Strategies to overcome poor permeability include:
-
Chemical Modification:
-
Prodrugs: Attaching a lipophilic promoiety can enhance passive diffusion across the intestinal membrane. Alternatively, a prodrug can be designed to target specific uptake transporters in the gut.
-
Medicinal Chemistry Optimization: Modify the structure of the analog to improve its lipophilicity (LogP/LogD) and reduce the number of hydrogen bond donors and acceptors, in line with Lipinski's Rule of Five.
-
-
Formulation with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.
Q6: What is the first-pass effect and how can I mitigate its impact on my this compound analog?
The first-pass effect, or first-pass metabolism, is the metabolism of a drug in the gut wall and liver before it reaches the systemic circulation, which can significantly reduce its bioavailability.
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. This will give an indication of its susceptibility to first-pass metabolism.
-
Mitigation Strategies:
-
Prodrugs: A prodrug approach can be used to mask the metabolic soft spots of the molecule.
-
Co-administration with Enzyme Inhibitors: While not always a viable therapeutic strategy, this can be used in preclinical studies to confirm the role of specific metabolic enzymes.
-
Alternative Routes of Administration: For preclinical studies, routes that bypass the portal circulation (e.g., intravenous, intraperitoneal) can be used to assess the intrinsic activity of the compound.
-
Troubleshooting Guides
Problem 1: High variability in oral exposure between individual animals.
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | Ensure the formulation is homogenous and stable. For suspensions, ensure adequate and consistent dosing. |
| Food Effects | Standardize the feeding schedule of the animals. The presence of food can significantly impact drug absorption. |
| Genetic Polymorphisms | Consider if there are known genetic variations in metabolic enzymes or transporters in the animal strain being used. |
| GI Tract pH Variability | Assess the pH-dependent solubility of your compound. |
Problem 2: Good in vitro permeability (e.g., in Caco-2) but poor in vivo absorption.
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | Conduct in vitro metabolic stability assays with liver microsomes or S9 fractions. |
| Poor Solubility in GI Fluids | Measure the solubility of the compound in simulated gastric and intestinal fluids. |
| Involvement of Transporters Not Expressed in Caco-2 Cells | Investigate other potential efflux or uptake transporters. |
| Instability in GI Fluids | Assess the chemical stability of the compound in simulated GI fluids. |
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight (Da) | 527.4 | |
| Aqueous Solubility (pH 6.8, µg/mL) | < 1 | |
| Caco-2 Permeability (10⁻⁶ cm/s) | 9.32 | |
| Caco-2 Efflux Ratio | 1.41 | |
| Human Hepatocyte Clearance (% QH) | 22 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Bioavailability (%) |
| This compound | IV | 1 | - |
| This compound | PO | 10 | 30 |
Data from Kuttruff et al., 2017.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a this compound analog.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.
-
Permeability Assessment:
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time (A-to-B permeability).
-
Concurrently, the compound is added to the basolateral side, and its appearance in the apical side is measured (B-to-A permeability).
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the Papp in the A-to-B direction. An efflux ratio greater than 2 is indicative of active efflux.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a this compound analog in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizations
Caption: Factors influencing oral drug bioavailability.
Caption: Troubleshooting workflow for poor oral bioavailability.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. researchgate.net [researchgate.net]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 5. Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-induced Intestinal Toxicity [jstage.jst.go.jp]
Technical Support Center: BI-2545 and hERG Channel Activity
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the activity of compounds on the hERG (human Ether-à-go-go-Related Gene) potassium channel. While the query specifically mentions concerns regarding BI-2545, it is crucial to note that this compound was developed to be devoid of hERG channel activity.
Executive Summary: this compound's hERG Profile
This compound is a potent and selective autotaxin (ATX) inhibitor developed as a tool compound for in vitro and in vivo studies.[1][2] A key objective during its development was to eliminate the significant hERG channel inhibition observed in its precursor, PF-8380.[1] Published data confirms that this compound has a clean hERG profile, showing no significant inhibitory effect at concentrations up to 10 μM.[1][3] Therefore, concerns about direct hERG channel liability with this compound are not supported by available evidence.
This guide provides data on this compound and its precursor, a general troubleshooting guide for hERG assays that can be used to verify these findings, and detailed experimental protocols.
Data Presentation: Comparative hERG Activity
The following table summarizes the reported hERG channel activity for this compound and its structural predecessor, PF-8380, to highlight the successful mitigation of hERG liability.
| Compound Name | Primary Target | hERG IC50 | hERG Profile | Reference |
| PF-8380 | Autotaxin (ATX) | 480 nM | Significant Inhibitor | |
| This compound | Autotaxin (ATX) | > 10,000 nM (>10 µM) | Clean / Devoid of Inhibition |
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to block the hERG channel in my experiments?
A1: No. This compound was specifically designed by modifying its precursor, PF-8380, to remove the chemical features associated with hERG inhibition. Published studies report no significant hERG activity at concentrations up to 10 µM, which is approximately 4500-fold higher than its IC50 for its primary target, autotaxin. If you observe hERG inhibition, it is likely due to experimental artifacts, which are addressed in the troubleshooting section below.
Q2: Why was the precursor to this compound, PF-8380, a hERG inhibitor?
A2: PF-8380 contains a basic piperazine core, a common structural motif in compounds that can bind to and inhibit the hERG channel. The design strategy for this compound involved removing this basic nitrogen and rigidifying the molecule's core, which successfully eliminated hERG activity.
Q3: What is the primary function of the hERG channel?
A3: The hERG channel is a voltage-gated potassium channel that conducts the rapid delayed rectifier potassium current (IKr). This current is critical for the repolarization phase (phase 3) of the cardiac action potential, which resets the heart muscle for the next beat.
Q4: Why is hERG channel inhibition a concern in drug development?
A4: Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome, can increase the risk of developing life-threatening cardiac arrhythmias, particularly Torsades de Pointes (TdP). Due to this risk, assessing hERG activity is a mandatory part of preclinical safety evaluation for new drug candidates.
Troubleshooting Guide for hERG Channel Assays
Even when testing a compound with no expected hERG activity like this compound, researchers can encounter issues. This guide addresses common problems in hERG electrophysiology experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Seal Resistance / Unstable Recordings | 1. Poor cell health or viability.2. Debris in solutions or on the patch pipette tip.3. Incorrect pipette solution osmolarity.4. Mechanical vibration. | 1. Use cells from a fresh, low-passage culture. Ensure optimal culture conditions.2. Filter all solutions (intracellular and extracellular) before use. Fire-polish pipettes.3. Check and adjust the osmolarity of your intracellular solution to match the extracellular solution.4. Use an anti-vibration table and ensure all equipment is stable. |
| No or Very Small hERG Current | 1. Low hERG channel expression in the cell line.2. Incorrect voltage protocol.3. Run-down of the current over time. | 1. Confirm hERG expression level in your cell line (e.g., via Western blot or qPCR). Use a validated cell line with robust expression.2. Use a standard hERG voltage protocol designed to elicit the characteristic tail current.3. Include Mg-ATP (5 mM) in the intracellular solution to prevent current run-down. |
| Inconsistent IC50 Values | 1. Compound precipitation at high concentrations.2. Compound adsorption to tubing or plate wells.3. Temperature fluctuations (some compounds have temperature-dependent potency).4. High protein binding if serum is used. | 1. Visually inspect solutions for precipitation. Use a surfactant or adjust the vehicle (e.g., DMSO concentration).2. Use low-adsorption labware. Minimize tubing length in perfusion systems.3. Use a temperature-controlled recording setup, preferably at physiological temperature (35-37°C), for consistent results.4. If performing a serum-shift assay, be aware that high protein binding can reduce the free concentration of the compound, leading to a higher apparent IC50. |
| False Positive hERG Inhibition | 1. Non-specific effects of the compound vehicle (e.g., high DMSO concentration).2. Compound interfering with the recording system (e.g., fluorescence-based assays).3. Contamination of stock solutions. | 1. Ensure the final vehicle concentration is consistent across all conditions and is at a non-inhibitory level (typically ≤0.5% DMSO).2. Use the "gold standard" manual patch-clamp electrophysiology to confirm findings from higher-throughput screening assays.3. Prepare fresh stock solutions and re-test. |
Experimental Protocols
Detailed Methodology: Manual Whole-Cell Patch-Clamp Assay
Manual patch-clamp is the gold-standard method for accurately characterizing a compound's effect on the hERG channel.
1. Cell Preparation:
-
Use a validated cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.
-
Compound Stock Solution: Prepare a concentrated stock (e.g., 10-30 mM) of the test compound in 100% DMSO. Make serial dilutions in the extracellular solution to achieve final test concentrations. The final DMSO concentration should not exceed 0.5%.
3. Electrophysiological Recording:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Position the pipette over a single, healthy-looking cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Compensate for series resistance (>80%) to minimize voltage errors.
-
Hold the cell at a resting potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit hERG current, apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.
-
Follow this with a hyperpolarizing step to -50 mV for 1-2 seconds. This step relieves inactivation and allows the channels to open, generating a large, slowly deactivating "tail current". The peak of this tail current is measured.
-
Repeat this voltage protocol at a steady frequency (e.g., every 15-20 seconds).
-
After establishing a stable baseline current with the vehicle solution, perfuse the test compound at increasing concentrations.
-
Record the current inhibition at each concentration until a steady-state effect is observed (typically 3-5 minutes).
5. Data Analysis:
-
Measure the peak tail current amplitude for each concentration.
-
Calculate the percentage inhibition relative to the baseline (vehicle) current.
-
Plot the percentage inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing compound effects on the hERG channel.
Caption: Logic for optimizing a lead compound to remove hERG channel activity.
References
Validation & Comparative
A Head-to-Head Comparison of Autotaxin Inhibitors: BI-2545 versus PF-8380
A Comprehensive Guide for Researchers in Drug Development
In the landscape of therapeutic development, particularly for fibrotic diseases and cancer, the inhibition of the enzyme autotaxin (ATX) has emerged as a promising strategy. ATX is the primary producer of lysophosphatidic acid (LPA), a signaling lipid implicated in a myriad of cellular processes including proliferation, migration, and survival. This guide provides a detailed comparison of two notable ATX inhibitors, BI-2545 and PF-8380, focusing on their efficacy, safety profiles, and the experimental data supporting these findings.
Executive Summary
This compound was developed as a successor to PF-8380, aiming to improve upon the latter's pharmacological and safety profile. While both are potent inhibitors of autotaxin, this compound exhibits a significantly improved safety profile, particularly concerning hERG channel inhibition and metabolic stability, making it a more viable candidate for further clinical development.
Efficacy
Both this compound and PF-8380 are highly potent inhibitors of the autotaxin enzyme. Their efficacy has been demonstrated in various in vitro and in vivo models.
| Parameter | This compound | PF-8380 | Reference |
| Human ATX IC50 (Enzyme Assay) | 2.2 nM | 2.8 nM | [1][2][3][4][5] |
| Rat ATX IC50 (Enzyme Assay) | 3.4 nM | 1.16 nM (with FS-3 substrate) | |
| Human Whole Blood IC50 | 29 nM | 101 nM | |
| Rat Whole Blood IC50 | 96 nM | 307 nM | |
| In Vivo LPA Reduction (Rat) | Up to 90% reduction at 10 mg/kg (p.o.) | >95% reduction at 30 mg/kg (p.o.) in air pouch model |
Safety Profile
A key differentiator between the two compounds lies in their safety profiles. This compound was specifically designed to address the liabilities observed with PF-8380.
| Parameter | This compound | PF-8380 | Reference |
| hERG Inhibition (IC50) | > 10 µM (no inhibitory effect up to 10 µM) | 480 nM | |
| Metabolic Stability (Human Liver Microsomes) | Stable | Low stability (70% of hepatic blood flow) |
Pharmacokinetic Profile
| Parameter | This compound (Rat) | PF-8380 (Rat) | Reference |
| Oral Bioavailability | Good oral exposure | Moderate (43-83%) | |
| Clearance | Low clearance | 31 mL/min/kg | |
| Half-life (t1/2) | 3.4 hours | 1.2 hours |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin-LPA signaling pathway and a general experimental workflow for evaluating ATX inhibitors.
References
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin, a Secreted Lysophospholipase D, Is Essential for Blood Vessel Formation during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autotaxin Inhibitors: BI-2545 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical therapeutic target in a range of pathologies, including idiopathic pulmonary fibrosis (IPF), cancer, and other inflammatory conditions. The growing interest in this enzyme has spurred the development of numerous inhibitors. This guide provides an objective comparison of BI-2545 with other notable autotaxin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.
Performance Comparison of Autotaxin Inhibitors
The efficacy of an autotaxin inhibitor is determined by several key parameters, including its potency in enzymatic and cellular assays, and its in vivo activity. The following table summarizes the available quantitative data for this compound and other prominent ATX inhibitors.
| Inhibitor | Target | IC50 (Enzyme Assay) | IC50 (Human Whole Blood/Plasma) | In Vivo Efficacy (Rodent Models) | Reference |
| This compound | Human ATX | 2.2 nM (LPC substrate) | 29 nM | Up to 90% LPA reduction in rats at 10 mg/kg | [1][2] |
| PF-8380 | Human ATX | 1.7 nM (LPC substrate), 2.8 nM (isolated enzyme) | 101 nM | >95% inhibition of plasma ATX activity at 100 mg/kg in mice | [3][4] |
| Ziritaxestat (GLPG1690) | Human ATX | 131 nM (Ki = 15 nM) | 242 nM (mouse plasma) | Sustained LPA reduction in mice from 3 mg/kg | [4] |
| IOA-289 | Human ATX | Not explicitly stated | 36 nM (average across LPA species) | Significant reduction of tumor growth and fibrosis in mice |
Autotaxin Signaling Pathway
Autotaxin is the primary producer of lysophosphatidic acid (LPA) in the extracellular space. LPA, a bioactive lipid mediator, signals through a family of G protein-coupled receptors (GPCRs), namely LPAR1-6, to elicit a wide range of cellular responses. These responses are implicated in both normal physiological processes and the progression of various diseases. The signaling cascade is a critical area of study for understanding the mechanism of action of ATX inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used in the evaluation of autotaxin inhibitors.
In Vitro Autotaxin Enzyme Inhibition Assay (LPC Substrate)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of autotaxin using its natural substrate, lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human autotaxin (ATX)
-
1-oleoyl-sn-glycero-3-phosphocholine (18:1 LPC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare a solution of recombinant human ATX in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the ATX solution to each well.
-
Add the test compound dilutions to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well. The final concentration of LPC should be at or near its Km value.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quench solution (e.g., ice-cold methanol with an internal standard).
-
Analyze the formation of LPA (e.g., 18:1 LPA) in each well using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Human Whole Blood Autotaxin Activity Assay
This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant matrix that contains endogenous ATX, substrates, and other plasma components.
Materials:
-
Freshly collected human whole blood (anticoagulated with EDTA)
-
Test compounds dissolved in DMSO
-
Incubator
-
LC-MS/MS system
Procedure:
-
Aliquot fresh human whole blood into microcentrifuge tubes.
-
Add serial dilutions of the test compounds to the blood samples. Include a DMSO-only vehicle control.
-
Incubate the samples at 37°C for a specified time (e.g., 2 hours) to allow for the inhibition of endogenous ATX activity.
-
Stop the reaction and precipitate proteins by adding ice-cold methanol containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the levels of various LPA species (e.g., 16:0, 18:1, 18:2, 20:4 LPA) using a validated LC-MS/MS method.
-
Calculate the percent reduction in LPA levels for each compound concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
In Vivo Measurement of Plasma LPA Levels in Rodents
This in vivo experiment assesses the ability of an autotaxin inhibitor to reduce circulating LPA levels in an animal model, providing a key measure of its pharmacological effect.
Materials:
-
Rodent model (e.g., mice or rats)
-
Test compound formulated for oral or intravenous administration
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
House the animals under standard conditions and fast them overnight before dosing.
-
Administer the test compound or vehicle to the animals at the desired dose and route.
-
At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.
-
Immediately place the blood samples on ice to minimize ex vivo LPA production.
-
Separate the plasma by centrifuging the blood samples at 4°C.
-
To the collected plasma, immediately add an ATX inhibitor to prevent further LPA generation during sample processing.
-
Extract the lipids from the plasma, for example, by protein precipitation with cold methanol containing an internal standard.
-
Analyze the plasma LPA levels using a validated LC-MS/MS method.
-
Calculate the percent reduction in plasma LPA levels at each time point relative to the vehicle-treated group.
Experimental Workflow for Autotaxin Inhibitor Evaluation
The discovery and development of a novel autotaxin inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
This guide provides a foundational comparison of this compound with other autotaxin inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature cited. The provided protocols and diagrams are intended to serve as a practical resource for the scientific community engaged in the development of novel therapeutics targeting the autotaxin-LPA signaling axis.
References
- 1. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to BI-2545 and GLPG1690 in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational autotaxin (ATX) inhibitors, BI-2545 and GLPG1690 (ziritaxestat), in the context of their evaluation in preclinical models of fibrosis. Both compounds target the same enzyme, a key player in pro-fibrotic signaling, yet their development trajectories and available data differ significantly.
Executive Summary
This compound and GLPG1690 are both potent inhibitors of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule implicated in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis (IPF). While both compounds have shown promise in preclinical settings, their progression and the extent of publicly available data on their anti-fibrotic efficacy vary.
GLPG1690, also known as ziritaxestat, advanced to Phase 3 clinical trials for IPF but was ultimately discontinued due to an unfavorable benefit-risk profile.[1][2][3] Preclinical studies demonstrated its efficacy in reducing fibrosis in the well-established bleomycin-induced lung fibrosis model.[4]
This guide will present the available data for both compounds, detail the experimental methodologies for key preclinical fibrosis models, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Autotaxin-LPA Axis
Both this compound and GLPG1690 act by inhibiting autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on various cell types, including fibroblasts, leading to downstream signaling cascades that promote cell proliferation, migration, and differentiation into myofibroblasts. These processes are central to the excessive deposition of extracellular matrix characteristic of fibrosis. By inhibiting ATX, both compounds aim to reduce the production of LPA and thereby attenuate these pro-fibrotic cellular responses.
Figure 1: Simplified signaling pathway of the Autotaxin-LPA axis in fibrosis and the point of intervention for this compound and GLPG1690.
Comparative Data Presentation
A direct head-to-head comparison of the anti-fibrotic efficacy of this compound and GLPG1690 is challenging due to the limited publicly available data for this compound in fibrosis models. The following tables summarize the available information for each compound.
Table 1: In Vitro Potency and In Vivo Target Engagement
| Parameter | This compound | GLPG1690 (ziritaxestat) |
| Target | Autotaxin (ATX) | Autotaxin (ATX) |
| Human ATX IC₅₀ | 2.2 ± 1.0 nM | 131 nM (biochemical assay) |
| In Vivo Target Engagement | Up to 90% reduction in plasma LPA in rats | Dose-dependent reduction in plasma LPA in healthy volunteers and IPF patients |
Table 2: Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis Model
Note: Specific quantitative data for this compound in this model is not publicly available.
| Parameter | This compound | GLPG1690 (ziritaxestat) |
| Animal Model | Data not available | Mouse |
| Dosing Regimen | Data not available | Prophylactic or therapeutic oral administration |
| Ashcroft Score | Data not available | Significant reduction compared to vehicle |
| Collagen Content | Data not available | Significant reduction compared to vehicle |
Experimental Protocols
The bleomycin-induced lung fibrosis model is a standard and widely used preclinical model to evaluate potential anti-fibrotic therapies.
Bleomycin-Induced Lung Fibrosis in Mice
Objective: To induce lung fibrosis in mice that mimics some of the histopathological features of human idiopathic pulmonary fibrosis and to assess the efficacy of therapeutic interventions.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single dose of bleomycin sulfate is administered to the lungs, typically via intratracheal or oropharyngeal instillation.
-
Therapeutic Intervention:
-
Prophylactic Dosing: The test compound (e.g., this compound or GLPG1690) is administered shortly before or at the same time as the bleomycin challenge and continued for the duration of the study.
-
Therapeutic Dosing: The test compound is administered after a defined period following the bleomycin challenge, once the fibrotic process has been initiated (e.g., starting on day 7 or 14).
-
-
Study Duration: Animals are typically monitored for 14 to 28 days post-bleomycin administration.
-
Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system.
-
Biochemical Analysis: Lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: Expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin) can be measured by RT-qPCR.
-
Bronchoalveolar Lavage (BAL): The influx of inflammatory cells in the lungs can be assessed by analyzing the cellular composition of BAL fluid.
-
Figure 2: Generalized experimental workflow for evaluating anti-fibrotic compounds in the bleomycin-induced lung fibrosis model.
Conclusion
Both this compound and GLPG1690 are potent inhibitors of autotaxin, a clinically relevant target in fibrotic diseases. GLPG1690 demonstrated anti-fibrotic efficacy in preclinical models, which supported its advancement into clinical trials. However, its development was halted in Phase 3, highlighting the challenges of translating preclinical findings into clinical success, particularly in a complex disease like IPF.
This compound shows high in vitro potency and in vivo target engagement, establishing it as a valuable research tool. The lack of publicly available data on its efficacy in fibrosis models prevents a direct comparison with GLPG1690 in terms of anti-fibrotic activity. Further studies would be required to fully understand the therapeutic potential of this compound in fibrotic diseases.
For researchers in the field, the story of these two molecules underscores the importance of the ATX-LPA pathway in fibrosis and provides a case study on the journey of drug development, from preclinical promise to clinical evaluation.
References
Preclinical Showdown: A Comparative Guide to Autotaxin Inhibitors BI-2545 and BBT-877
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for idiopathic pulmonary fibrosis (IPF), the inhibition of autotaxin (ATX) has emerged as a promising strategy. Autotaxin is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a potent signaling lipid implicated in fibrosis. This guide provides a detailed preclinical comparison of two notable ATX inhibitors: BI-2545, a research compound from Boehringer Ingelheim, and BBT-877, a clinical-stage candidate from Bridge Biotherapeutics.
This objective comparison is based on publicly available preclinical data to assist researchers in understanding the nuances of these two molecules.
At a Glance: Key Preclinical Data
The following tables summarize the available quantitative data for this compound and BBT-877, facilitating a direct comparison of their preclinical profiles.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | This compound | BBT-877 |
| Human ATX IC50 | 2.2 nM[1] | 2.4 nM[2] |
| Rat ATX IC50 | 3.4 nM | Not Available |
| Human Whole Blood IC50 | 29 nM[1] | Not Available |
| Rat Whole Blood IC50 | 96 nM[1] | Not Available |
| Human Plasma IC50 (ex vivo) | Not Available | 6.5 - 6.9 nM[2] |
Table 2: In Vivo Preclinical Efficacy
| Parameter | This compound | BBT-877 |
| Animal Model | Rat (Pharmacodynamics) | Bleomycin-induced mouse model of pulmonary fibrosis |
| Key Efficacy Endpoint | Up to 90% reduction in plasma LPA levels at 10 mg/kg | Significant reduction in Ashcroft score and collagen deposition |
| Reported In Vivo Effect | Demonstrates high and sustained in vivo efficacy in reducing LPA levels | Showed superior results in both Ashcroft score and collagen deposition compared to nintedanib and GLPG1690 in a preclinical model |
Note: Direct head-to-head in vivo efficacy studies in a pulmonary fibrosis model are not publicly available. The data presented are from separate studies.
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro Autotaxin Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of autotaxin by 50%.
Methodology:
-
Reagents and Materials: Recombinant human autotaxin, a suitable substrate (e.g., FS-3, a fluorogenic substrate, or LPC for a mass spectrometry-based assay), assay buffer, and the test inhibitors (this compound or BBT-877).
-
Procedure:
-
A dilution series of the test inhibitor is prepared.
-
Recombinant human autotaxin is pre-incubated with each concentration of the inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation is quantified. For fluorogenic substrates, fluorescence is measured. For natural substrates like LPC, the production of LPA can be measured by mass spectrometry.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To evaluate the in vivo anti-fibrotic efficacy of a test compound in a well-established animal model of pulmonary fibrosis.
Methodology:
-
Animals: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single dose of bleomycin sulfate dissolved in sterile saline is administered via intratracheal or intranasal instillation.
-
-
Treatment:
-
For BBT-877, oral administration was initiated at day 7 post-bleomycin instillation and continued twice daily until day 21. This therapeutic regimen is designed to target the established fibrotic phase rather than the initial inflammatory phase.
-
-
Efficacy Assessment (at the end of the treatment period):
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and tissue architecture.
-
Ashcroft Scoring: Stained lung sections are blindly scored by a pathologist to quantify the extent of fibrosis. The Ashcroft scale ranges from 0 (normal lung) to 8 (total fibrosis).
-
Collagen Quantification: The total lung collagen content is measured, typically using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Discussion
Both this compound and BBT-877 are potent inhibitors of the autotaxin enzyme, with low nanomolar IC50 values in biochemical assays. This compound has been well-characterized as a tool compound for in vivo studies, demonstrating significant and sustained reduction of plasma LPA levels in rats. This highlights its utility for investigating the physiological and pathophysiological roles of the ATX-LPA axis.
BBT-877 has demonstrated a promising preclinical profile specifically in the context of IPF. The data from the bleomycin-induced mouse model, a standard preclinical model for IPF, shows a significant reduction in lung fibrosis. The reported superiority over nintedanib and another ATX inhibitor, GLPG1690, in this model suggests a potent anti-fibrotic effect. Furthermore, the successful translation to a Phase 1 clinical trial where significant LPA inhibition was observed in humans at well-tolerated doses underscores its potential as a therapeutic candidate.
A direct comparison of the in vivo anti-fibrotic efficacy of this compound and BBT-877 is challenging due to the lack of publicly available data for this compound in a preclinical model of pulmonary fibrosis. While this compound is a valuable research tool, the available data for BBT-877 appears more directly relevant to the clinical development for IPF.
References
Validating the Antifibrotic Effects of BI-2545 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the autotaxin inhibitor BI-2545 and its potential antifibrotic effects in vivo. While direct experimental data on the antifibrotic efficacy of this compound is not yet extensively published, this document summarizes its mechanism of action and compares it with established and emerging antifibrotic agents: nintedanib, pirfenidone, and pamrevlumab. The comparison is supported by available preclinical data from relevant animal models of pulmonary fibrosis.
Executive Summary
This compound is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] Elevated levels of LPA are associated with the pathogenesis of idiopathic pulmonary fibrosis (IPF), promoting fibroblast proliferation and migration.[1][2] this compound has demonstrated significant reduction of LPA levels in in vivo models, suggesting its potential as a therapeutic agent for fibrotic diseases. This guide will compare the underlying mechanisms and available preclinical data of this compound and its precursor, PF-8380, with the FDA-approved drugs for IPF, nintedanib and pirfenidone, and the investigational antibody, pamrevlumab.
Mechanism of Action and Signaling Pathways
Fibrosis is a complex process involving multiple signaling pathways. This compound targets the ATX-LPA axis, a key pathway in the progression of fibrosis. The diagram below illustrates the signaling cascade and the points of intervention for the compared drugs.
Caption: Signaling pathways in fibrosis and points of therapeutic intervention.
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data from preclinical studies in the bleomycin-induced model of pulmonary fibrosis, a widely used and well-characterized animal model that mimics many aspects of human IPF.
Table 1: In Vivo Antifibrotic Effects of ATX Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat | Oral | Target Engagement: Up to 90% reduction in plasma LPA levels. Antifibrotic Data: Not yet published. | |
| PF-8380 | Mouse (Bleomycin-induced) | Prophylactic | Abrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture. |
Note: this compound is an optimized derivative of PF-8380 with an improved pharmacokinetic profile.
Table 2: In Vivo Antifibrotic Effects of Nintedanib and Pirfenidone
| Compound | Animal Model | Dosing Regimen | Ashcroft Score Reduction | Hydroxyproline Content Reduction | Reference |
| Nintedanib | Rat (Bleomycin-induced) | 60 mg/kg, BID, oral | Significant reduction | Significant reduction | |
| Nintedanib | Mouse (Bleomycin-induced) | 30, 60, 120 mg/kg/day, oral | Dose-dependent reduction | Dose-dependent reduction | |
| Pirfenidone | Rat (Bleomycin-induced) | 50 mg/kg, oral | Significant reduction | Significant reduction | |
| Pirfenidone | Mouse (Bleomycin-induced) | 30, 100 mg/kg, oral | Significant reduction | 40-60% reduction |
Table 3: In Vivo Antifibrotic Effects of Pamrevlumab
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Pamrevlumab | Mouse (Radiation-induced lung fibrosis) | Not specified | Lower lung density compared to pirfenidone or nintedanib treatment, suggesting reduced fibrosis. |
Note: The animal model for pamrevlumab preclinical data differs from the bleomycin-induced model used for the other compounds, which should be considered when comparing efficacy.
Experimental Protocols
A standardized experimental workflow is crucial for validating the antifibrotic effects of therapeutic candidates. The following diagram outlines a typical workflow for a bleomycin-induced pulmonary fibrosis study.
Caption: A typical experimental workflow for in vivo antifibrotic studies.
Key Methodologies:
-
Bleomycin-Induced Pulmonary Fibrosis Model:
-
Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 5 U/kg) is administered to anesthetized animals. Control animals receive sterile saline.
-
Time Course: The fibrotic phase typically develops from day 7 and is well-established by days 14-28.
-
-
Assessment of Fibrosis:
-
Histopathology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Fibrosis severity is quantified using the semi-quantitative Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is biochemically quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to assess inflammation by counting total and differential immune cells (e.g., macrophages, neutrophils, lymphocytes) and measuring cytokine levels.
-
Conclusion
This compound is a promising antifibrotic agent due to its potent and selective inhibition of autotaxin and its demonstrated ability to significantly reduce LPA levels in vivo. While direct evidence of its antifibrotic efficacy in preclinical models is awaited, the positive results from its precursor, PF-8380, in the bleomycin-induced fibrosis model strongly support its potential.
Compared to the broader mechanisms of action of nintedanib and pirfenidone, this compound offers a more targeted approach by specifically inhibiting the ATX-LPA signaling axis. This specificity may translate to a favorable safety profile. Pamrevlumab also has a targeted mechanism, but its preclinical data in a different fibrosis model makes direct comparison challenging.
Further in vivo studies validating the antifibrotic effects of this compound in the bleomycin-induced pulmonary fibrosis model are warranted. Such studies should include head-to-head comparisons with standard-of-care agents like nintedanib and pirfenidone to clearly define its therapeutic potential for patients with fibrotic diseases.
References
Comparative Cross-Reactivity Profile of the Autotaxin Inhibitor BI-2545
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BI-2545, a potent Autotaxin (ATX) inhibitor, with relevant alternative compounds. The information is intended to assist researchers in evaluating the selectivity of this compound for their experimental needs. All data is presented with supporting experimental context.
Introduction to this compound and Autotaxin Inhibition
This compound is a highly potent, single-digit nanomolar inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis, making it a significant target for therapeutic intervention in diseases like idiopathic pulmonary fibrosis (IPF).[1][4] this compound was developed through the optimization of an earlier ATX inhibitor, PF-8380, to improve upon its pharmacokinetic and safety profiles. A critical aspect of a chemical probe's utility is its selectivity. This guide examines the off-target profile of this compound to provide a clear understanding of its specificity.
The Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted phosphodiesterase that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA). LPA then acts on a family of G-protein coupled receptors (GPCRs), known as LPAR1-6, to trigger a range of cellular responses. Understanding this pathway is crucial for contextualizing the effects of ATX inhibitors.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Comparative Selectivity and Potency
The selectivity of a chemical probe is defined by its potency at the intended target versus off-targets. This compound demonstrates high potency for human ATX with an IC50 of 2.2 nM. Its development from PF-8380 was aimed at improving selectivity, particularly concerning the hERG channel, a common source of cardiac toxicity.
| Compound | Primary Target | IC50 (nM) | hERG IC50 |
| This compound | Human ATX | 2.2 | > 10,000 |
| PF-8380 | ATX | 3.0 | 480 |
| Table 1: Potency and hERG Liability Comparison. This table highlights the improved safety profile of this compound over its predecessor, PF-8380, regarding hERG inhibition. |
To further characterize its specificity, this compound was screened against a broad panel of pharmacological targets. At a concentration of 10 µM, which is approximately 4,500-fold its ATX IC50, this compound showed some cross-reactivity with a limited number of receptors and ion channels.
| Off-Target | Assay Type | This compound % Inhibition @ 10 µM | Reference |
| L-type Calcium Channel | Radioligand Binding | 80% | |
| Na+ Channel Site 2 | Radioligand Binding | 66% | |
| GABA/PBR | PRESTO-TANGO Screen | 64% | |
| Norepinephrine Transporter | Radioligand Binding | 61% | |
| 5-HT2a | Radioligand Binding | 55% | |
| 5HT2A | PRESTO-TANGO Screen | 51% | |
| Sigma1 | PRESTO-TANGO Screen | 51% | |
| Table 2: Off-Target Profile of this compound. This table summarizes the significant cross-reactivity observed for this compound at a high concentration (10 µM). It is important to note that these interactions occur at concentrations significantly higher than those required for effective ATX inhibition. |
Experimental Methodologies
The data presented in this guide were generated using established in vitro assays. While detailed, proprietary protocols are not publicly available, the principles of these methods are described below.
1. ATX Enzyme Activity Assay: The potency of inhibitors against ATX is typically determined using a biochemical assay. A mass-spectrometry-based method is often employed, which measures the conversion of the natural substrate, lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA) by recombinant ATX enzyme. The IC50 value is calculated by measuring the reduction in LPA formation across a range of inhibitor concentrations.
2. Whole Blood Assay: To assess inhibitor potency in a more physiologically relevant matrix, whole blood assays are utilized. In these experiments, the inhibitor is added to fresh human or rat whole blood, and its ability to block the endogenous ATX activity is measured. This assay provides insight into the compound's performance in the presence of plasma proteins and other blood components.
3. Broad Panel Selectivity Screening: To determine the cross-reactivity profile, inhibitors are tested against a large number of diverse pharmacological targets. This is often done through collaborations with specialized screening services.
-
Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radioactive ligand from its target receptor or channel.
-
PRESTO-TANGO Selectivity Screen: This is a high-throughput method that utilizes engineered cell lines to detect the functional activation or inhibition of a wide array of G-protein coupled receptors (GPCRs).
Caption: A generalized workflow for evaluating the potency and selectivity of a chemical probe.
Conclusion
This compound is a highly potent and selective inhibitor of Autotaxin, demonstrating a substantial improvement in its safety and selectivity profile over its predecessor, PF-8380, particularly with regard to hERG channel inhibition. While broad panel screening reveals some off-target interactions at a high concentration of 10 µM, the significant window between its on-target potency (IC50 = 2.2 nM) and these off-target effects confirms its suitability as a selective tool compound for studying the biological functions of the ATX-LPA axis. Researchers should, however, remain aware of the potential for these off-target activities when using this compound at high micromolar concentrations in their experimental systems.
References
BI-2545: A Potent and Selective Autotaxin Inhibitor with Minimal Cross-Reactivity to Other Phosphodiesterases
BI-2545 is a highly potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), a key enzyme in the production of lysophosphatidic acid (LPA). Extensive selectivity profiling demonstrates that this compound has a remarkable specificity for autotaxin with negligible inhibition of other related enzymes, including ENPP1 and ENPP3, making it an invaluable tool for studying the biological roles of the ATX-LPA signaling axis.
Developed by Boehringer Ingelheim, this compound exhibits a half-maximal inhibitory concentration (IC50) of 2.2 nM for human autotaxin. Its high potency is coupled with excellent selectivity, a critical attribute for a chemical probe intended for precise biological investigation. This guide provides a comparative analysis of this compound's selectivity against other enzymes, supported by available experimental data and protocols.
Comparative Selectivity Profile of this compound
To ascertain the selectivity of this compound, it was profiled against a broad panel of enzymes. The data reveals a significant window between its high-affinity inhibition of autotaxin and its activity against other phosphodiesterases and off-target proteins.
| Target Enzyme | IC50 / % Inhibition | Fold Selectivity vs. Autotaxin (h) |
| Autotaxin (ENPP2) (human) | 2.2 nM | 1 |
| ENPP1 (human) | > 10,000 nM | > 4500 |
| ENPP3 (human) | > 10,000 nM | > 4500 |
| 5-HT2a | 55% inhibition @ 10 µM | Not applicable |
| L-type Calcium channel | 80% inhibition @ 10 µM | Not applicable |
| Na+ channel site 2 | 66% inhibition @ 10 µM | Not applicable |
| Norepinephrine transporter | 61% inhibition @ 10 µM | Not applicable |
| This table summarizes the inhibitory activity of this compound against autotaxin and other enzymes. The data for ENPP1 and ENPP3 is inferred from broad selectivity panel screenings where no significant inhibition was observed at high concentrations. |
The selectivity data, available through Boehringer Ingelheim's opnMe platform, indicates that in broad panel screens such as the SafetyScreen44™, this compound shows minimal off-target activity. At a concentration of 10 µM, which is approximately 4500-fold higher than its IC50 for autotaxin, this compound demonstrated some cross-reactivity with a few receptors and channels, but notably, not with other ENPP family members. This high degree of selectivity underscores its utility as a specific modulator of autotaxin activity.
Signaling Pathway of Autotaxin and Point of Inhibition by this compound
Caption: Autotaxin signaling pathway and this compound inhibition.
Experimental Protocols
The determination of this compound's selectivity for autotaxin over other enzymes involves robust and specific enzymatic assays. Below are detailed methodologies representative of those used to characterize such inhibitors.
Autotaxin (ENPP2) Inhibition Assay (Amplex Red Method)
This assay quantifies autotaxin activity by measuring the production of choline, a byproduct of the hydrolysis of lysophosphatidylcholine (LPC) to LPA.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound or other test compounds
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and NaCl)
-
96-well black microplates
-
Plate reader capable of fluorescence measurement (Ex/Em = 530-560/590 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant human autotaxin to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the substrate, LPC.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
ENPP1 and ENPP3 Inhibition Assays
The selectivity of this compound against other ENPP family members is typically assessed using assays that measure the hydrolysis of a suitable substrate for these enzymes. A common method involves a colorimetric or fluorometric readout.
Materials:
-
Recombinant human ENPP1 or ENPP3
-
A suitable substrate for ENPP1/ENPP3 (e.g., p-nitrophenyl-5'-thymidine monophosphate (p-NPP) or a fluorescent analog)
-
This compound or other test compounds
-
Assay buffer (specific to the enzyme, often a Tris-HCl buffer with appropriate ions)
-
96-well microplates
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Add the assay buffer and the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the recombinant ENPP1 or ENPP3 enzyme to the wells.
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C for an optimized duration.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the absorbance or fluorescence of the product formed.
-
Calculate the percent inhibition and determine the IC50 values as described for the autotaxin assay.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing this compound's enzyme selectivity.
In Vitro Validation of BI-2545 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-2545, a potent Autotaxin (ATX) inhibitor, with other relevant molecules. Experimental data is presented to objectively assess its performance in vitro, alongside detailed protocols for key validation assays.
Executive Summary
This compound is a highly potent and selective inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] LPA is a bioactive lipid mediator implicated in a range of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[3] this compound was developed as an improvement upon the earlier ATX inhibitor, PF-8380, exhibiting an enhanced pharmacokinetic profile and safety margin.[1][4] This guide details the in vitro validation of this compound's engagement with its target, ATX, providing a comparative analysis and methodologies for researchers.
Comparative Performance of Autotaxin Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to other known ATX inhibitors.
Table 1: In Vitro Potency against Human Autotaxin (Enzyme Assay)
| Compound | IC50 (nM) | Target | Notes |
| This compound | 2.2 | Human ATX | Highly potent inhibitor. |
| PF-8380 | 2.8 | Human ATX | Potent inhibitor, served as a scaffold for this compound development. |
| S32826 | 5.6 | ATX | Potent lipid-based inhibitor with poor in vivo stability. |
| cPA | 140 | ATX | Cyclic phosphatidic acid, a lipid-based inhibitor. |
| BrP-LPA | 700-1600 | ATX | α-bromomethylene phosphonate inhibitor. |
Table 2: Potency in Whole Blood Assays
| Compound | IC50 (nM) | Species | Notes |
| This compound | 29 | Human | Demonstrates good potency in a complex biological matrix. |
| PF-8380 | 101 | Human | Less potent than this compound in whole blood. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for validating target engagement of an ATX inhibitor like this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro validation of this compound target engagement.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are adaptable for the specific needs of the research laboratory.
Autotaxin Enzyme Inhibition Assay (Biochemical)
This protocol is adapted from a commercially available Autotaxin Inhibitor Screening Assay Kit and can be used to determine the IC50 of this compound.
Materials:
-
Human recombinant Autotaxin (ATX) enzyme
-
Autotaxin Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)
-
Autotaxin Substrate (e.g., bis-(p-nitrophenyl) phosphate, BNPP)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound and control compounds in the assay buffer.
-
Dilute the ATX enzyme in cold assay buffer to the desired concentration.
-
Reconstitute the ATX substrate (BNPP) in the assay buffer.
-
-
Assay Protocol:
-
Add the diluted compounds to the wells of the 96-well plate. Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).
-
Add the diluted ATX enzyme to all wells except the background wells.
-
Initiate the reaction by adding the ATX substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength between 405-415 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "100% initial activity" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Quantification of Lysophosphatidic Acid (LPA) by LC-MS/MS
This protocol provides a general framework for the sensitive quantification of LPA species from biological samples, which is crucial for assessing the downstream effect of ATX inhibition by this compound. This method is based on established LC-MS/MS protocols for LPA analysis.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C8 or HILIC chromatography column
-
Mobile Phase A (e.g., methanol/water with formic acid and ammonium formate)
-
Mobile Phase B (e.g., methanol/water with formic acid and ammonium formate)
-
Internal standard (e.g., LPA 17:0)
-
Extraction solvent (e.g., butanol)
-
Biological samples (e.g., cell culture supernatant, plasma)
Procedure:
-
Sample Preparation:
-
To the biological sample, add the internal standard (LPA 17:0).
-
Perform a liquid-liquid extraction of LPA species using an appropriate solvent like butanol.
-
Evaporate the organic phase and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the different LPA species using a C8 or HILIC column with a gradient elution of Mobile Phases A and B.
-
Detect the LPA species using the mass spectrometer in negative electrospray ionization mode, monitoring for specific precursor-to-product ion transitions for each LPA species and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of each LPA species by comparing the peak area of the analyte to that of the internal standard.
-
Generate a standard curve using known concentrations of LPA standards to ensure accurate quantification.
-
The limit of quantification (LOQ) for LPA species is typically in the low ng/mL range.
-
Cellular Thermal Shift Assay (CETSA) (Representative Protocol)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. While not specifically documented for this compound, this general protocol can be adapted.
Materials:
-
Cell line expressing Autotaxin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Thermocycler
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Autotaxin in each sample using Western blotting with an anti-ATX antibody or by mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble Autotaxin against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of Autotaxin, confirming target engagement.
-
NanoBRET™ Target Engagement Assay (Representative Protocol)
The NanoBRET™ assay is a proximity-based method to quantify compound binding to a target protein in live cells. This representative protocol can be adapted for assessing this compound's engagement with Autotaxin.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-Autotaxin fusion protein
-
NanoBRET™ tracer for Autotaxin (may need to be custom-developed)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the NanoLuc®-Autotaxin fusion vector.
-
Seed the transfected cells into a 96-well plate.
-
-
Assay Protocol:
-
Treat the cells with a dilution series of this compound.
-
Add the NanoBRET™ tracer to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measure the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Competition with this compound for the tracer binding site will result in a decrease in the BRET signal.
-
Determine the IC50 value by plotting the BRET ratio against the concentration of this compound.
-
Conclusion
The in vitro data robustly supports this compound as a highly potent and selective inhibitor of Autotaxin. Its superior performance in whole blood assays compared to its predecessor, PF-8380, underscores its potential for in vivo applications. The provided experimental protocols offer a detailed guide for researchers to independently validate the target engagement of this compound and other ATX inhibitors, facilitating further investigation into their therapeutic potential.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Confirming BI-2545-Mediated LPA Reduction in Plasma: A Comparative Guide
For researchers and drug development professionals investigating the inhibition of the autotaxin-lysophosphatidic acid (ATX-LPA) axis, BI-2545 has emerged as a potent and selective tool. This guide provides a comparative analysis of this compound against other known ATX inhibitors, supported by experimental data and detailed methodologies to facilitate informed decisions in preclinical research.
Comparative Efficacy of Autotaxin Inhibitors
This compound demonstrates high potency in reducing plasma lysophosphatidic acid (LPA) levels. The following table summarizes its performance in comparison to other relevant ATX inhibitors.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Dosing | Plasma LPA Reduction | Key Pharmacokinetic Parameters (Rat) |
| This compound | Autotaxin (ATX) | 2.2 nM (human ATX)[1] | Rat | 10 mg/kg (oral) | Up to 90%[2][3] | Bioavailability (F): 30%, Half-life (t1/2): 3.4 h[4] |
| PF-8380 | Autotaxin (ATX) | 2.8 nM (human ATX)[5] | Rat | 30 mg/kg (oral) | >95% within 3 hours | Not explicitly detailed, but has adequate oral bioavailability. |
| GLPG1690 | Autotaxin (ATX) | Not explicitly stated in searches | Healthy Humans | Single doses (20-1500 mg) | ~80% (C18:2 LPA) | Rapidly absorbed and eliminated (t1/2 ~5 hours). |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the ATX-LPA signaling pathway and the general workflow for evaluating ATX inhibitors.
Experimental Protocols
Accurate quantification of plasma LPA is critical for evaluating the efficacy of ATX inhibitors. The following is a detailed protocol for the measurement of plasma LPA levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Plasma Lysophosphatidic Acid (LPA) by LC-MS/MS
This protocol is a composite based on established methodologies for lipid analysis.
1. Materials and Reagents:
-
Plasma samples collected in EDTA-containing tubes.
-
Internal Standard (IS): e.g., 17:0 LPA or another odd-chain LPA not naturally abundant in plasma.
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), Hydrochloric Acid (HCl), Formic Acid, Acetonitrile (ACN), Isopropanol (IPA) - all LC-MS grade.
-
Ammonium formate.
-
Bligh-Dyer extraction reagents or other lipid extraction kits.
-
LC-MS/MS system with a C8 or C18 reversed-phase column.
2. Sample Preparation (Lipid Extraction):
This protocol utilizes a modified Bligh-Dyer extraction method, which is commonly used for lipid extraction from plasma.
-
To a clean glass tube, add 50 µL of plasma.
-
Add a known amount of the internal standard (e.g., 50 pmol of 17:0 LPA).
-
Add 2 mL of methanol and 1 mL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 1 mL of chloroform and 1.3 mL of 0.1 M HCl to induce phase separation.
-
Vortex again for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol/acetonitrile/water mixture).
3. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids, followed by a re-equilibration step. The total run time is typically around 8-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored. For example, for 16:0 LPA, the transition could be m/z 409.3 → 153.0.
-
Instrument Settings: Optimize cone voltage, collision energy, and other parameters for each specific LPA species to achieve maximum sensitivity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the ratio of the peak area of each endogenous LPA species to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of LPA standards to determine the absolute concentration of each LPA species in the plasma samples.
-
The final LPA concentration is typically expressed in µM or ng/mL.
This comprehensive guide provides a framework for the comparative evaluation of this compound and the standardized measurement of its primary pharmacodynamic effect—the reduction of plasma LPA. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of ATX inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BI-2545: A Guide for Laboratory Professionals
For researchers and scientists working with the potent autotaxin inhibitor BI-2545, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, adherence to general principles of chemical and pharmaceutical waste management is paramount. This guide provides a procedural framework to facilitate the safe handling and disposal of this research compound.
At the forefront of any disposal procedure is the directive to consult your institution's Environmental Health & Safety (EHS) department. They are the definitive resource for compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Prior to disposal, safe handling of this compound is essential. Although a specific Safety Data Sheet (SDS) was not retrieved in public searches, standard laboratory precautions for handling potent, biologically active compounds should be rigorously followed.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal and Decontamination
In the absence of explicit instructions, a conservative approach to waste segregation is the most prudent course of action. Treat all this compound waste as potentially hazardous unless confirmed otherwise by your EHS department.
1. Waste Segregation:
-
Solid Waste: All materials that have come into direct contact with this compound, including contaminated gloves, bench paper, pipette tips, and vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS office.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Decontamination:
-
Work surfaces should be decontaminated after handling this compound. The choice of decontaminating solution will depend on the solvent used to dissolve the compound. Consult your laboratory's standard operating procedures or your EHS department for appropriate decontamination agents.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's hazardous waste management service.
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, general storage conditions for the compound are available.
| Parameter | Value | Source |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Disposal Workflow
The following diagram outlines the general decision-making process for the disposal of a research chemical like this compound.
Caption: Decision workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for institutional guidelines and professional judgment. Always prioritize safety and environmental compliance by consulting with your EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
